molecular formula C8H15NO2 B1306553 (2-Methylpiperidin-1-yl)acetic acid CAS No. 856437-61-1

(2-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1306553
CAS No.: 856437-61-1
M. Wt: 157.21 g/mol
InChI Key: IZYFKLAMVLELBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpiperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFKLAMVLELBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390152
Record name (2-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856437-61-1
Record name 2-Methyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856437-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Methylpiperidin-1-yl)acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for (2-Methylpiperidin-1-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an acetic acid group attached to the nitrogen atom.

Chemical Structure:

Key Identifiers: [1]

  • IUPAC Name: 2-(2-methylpiperidin-1-yl)acetic acid

  • Molecular Formula: C₈H₁₅NO₂

  • CAS Number: 856437-61-1

  • PubChem CID: 3157942

  • SMILES: CC1CCCCN1CC(=O)O

  • InChIKey: IZYFKLAMVLELBP-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] It is important to note that these are computationally derived values and may differ from experimentally determined properties.

PropertyValueSource
Molecular Weight 157.21 g/mol PubChem
XLogP3 -1.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 157.110278721 DaPubChem
Monoisotopic Mass 157.110278721 DaPubChem
Topological Polar Surface Area 40.5 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 147PubChem

Proposed Synthesis

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl (2-Methylpiperidin-1-yl)acetate

  • To a solution of 2-methylpiperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add ethyl bromoacetate (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl (2-methylpiperidin-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq.).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid. This may result in the precipitation of the product if it is a solid.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The hydrochloride salt can also be prepared.[2]

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of this compound. While the piperidine scaffold is a common motif in many biologically active compounds, the activity of this particular molecule has not been reported in the scientific literature. Therefore, no signaling pathways or specific biological targets can be described at this time. Further research and screening would be necessary to determine its pharmacological profile.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 2-Methylpiperidine 2-Methylpiperidine Reaction1 N-Alkylation (Base, Solvent) 2-Methylpiperidine->Reaction1 Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction1 Ethyl (2-Methylpiperidin-1-yl)acetate Ethyl (2-Methylpiperidin-1-yl)acetate Reaction1->Ethyl (2-Methylpiperidin-1-yl)acetate Intermediate Ethyl (2-Methylpiperidin-1-yl)acetate Reaction2 Hydrolysis (Base, H2O/EtOH) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed synthesis of this compound.

Logical Relationship of Characterization

This diagram shows the logical flow of characterizing the final synthesized compound.

G cluster_purity Purity Methods cluster_structure Structural Methods Synthesized_Compound Synthesized This compound Purity_Analysis Purity Assessment Synthesized_Compound->Purity_Analysis Structure_Elucidation Structural Confirmation Synthesized_Compound->Structure_Elucidation Final_Confirmation Confirmed Structure and Purity Purity_Analysis->Final_Confirmation HPLC HPLC Structure_Elucidation->Final_Confirmation NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy

Caption: Logical workflow for compound characterization.

References

An In-Depth Technical Guide to the Synthesis of (2-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpiperidin-1-yl)acetic acid is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on N-alkylation of 2-methylpiperidine and reductive amination with glyoxylic acid. Detailed experimental protocols, quantitative data from analogous reactions, and process visualizations are presented to facilitate its synthesis and further research.

Introduction

Substituted piperidines are prevalent structural motifs in a wide range of pharmaceuticals, owing to their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds for introducing diverse functionalities. This compound, in particular, offers a synthetically accessible platform for the development of novel therapeutic agents. This guide details two robust and widely applicable methods for its preparation.

Synthesis Pathways

Two principal synthetic routes to this compound have been identified and are detailed below:

  • Pathway 1: N-Alkylation of 2-Methylpiperidine with a Haloacetic Acid Ester followed by Hydrolysis. This is a classical and straightforward approach involving the direct alkylation of the secondary amine of 2-methylpiperidine with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

  • Pathway 2: Reductive Amination of 2-Methylpiperidine with Glyoxylic Acid. This one-pot method involves the reaction of 2-methylpiperidine with glyoxylic acid to form an intermediate iminium ion, which is then reduced in situ to yield the target compound.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its intermediates based on analogous reactions found in the literature.

Table 1: N-Alkylation of Piperidine Derivatives with Alkyl Halides

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthyl bromoacetateK₂CO₃AcetonitrileRoom Temp.12-24~70-80
PiperidineMethyl iodideK₂CO₃DMFRoom Temp.12>90
2-MethylpiperidineEthyl chloroacetateK₂CO₃DMF708Estimated >80
PiperidineBenzyl bromideNaHDMF0 - Room Temp.4~85

Table 2: Hydrolysis of Piperidine-1-yl-acetate Esters

Ester SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl (piperidin-1-yl)acetateLiOHTHF/H₂ORoom Temp.4>95
Methyl (piperidin-1-yl)acetateNaOHMethanol/H₂OReflux2>90
Ethyl (2-methylpiperidin-1-yl)acetateNaOHEthanol/H₂OReflux4Estimated >90

Table 3: Reductive Amination of Amines with Glyoxylic Acid

Amine SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Hydrazine derivativeNaBH₃CNDCM/MethanolRoom Temp.0.559-93
AmmoniaH₂/Rh-CMethanol/H₂ORoom Temp.7.5~32
2-MethylpiperidineNaBH₃CNMethanolRoom Temp.12Estimated >60

Experimental Protocols

Pathway 1: N-Alkylation and Hydrolysis

Step 1: Synthesis of Ethyl (2-Methylpiperidin-1-yl)acetate

This protocol is adapted from general procedures for the N-alkylation of piperidines.[1]

  • Materials:

    • 2-Methylpiperidine

    • Ethyl chloroacetate (or ethyl bromoacetate)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of 2-methylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

    • For less reactive halides, the mixture can be heated to 50-70°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 12-24 hours at room temperature or a few hours at elevated temperature), quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to afford pure ethyl (2-methylpiperidin-1-yl)acetate.

Step 2: Synthesis of this compound

This protocol is a general procedure for the saponification of esters.

  • Materials:

    • Ethyl (2-methylpiperidin-1-yl)acetate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Dichloromethane

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • pH meter or pH paper

  • Procedure:

    • To a solution of ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq) in ethanol, add a 2 M aqueous solution of sodium hydroxide (2.0 eq).

    • Heat the mixture to reflux and stir for 4 hours, or until TLC indicates the consumption of the starting material.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 6-7 with 2N HCl.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Pathway 2: Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of hydrazines with glyoxylic acid.[2]

  • Materials:

    • 2-Methylpiperidine

    • Glyoxylic acid monohydrate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a stirred solution of 2-methylpiperidine (1.0 eq) in a mixture of DCM and methanol, add glyoxylic acid monohydrate (1.2 eq).

    • Stir the mixture for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield this compound.

Mandatory Visualizations

N_Alkylation_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 2-Methylpiperidine 2-Methylpiperidine Intermediate_Ester Ethyl (2-Methylpiperidin-1-yl)acetate 2-Methylpiperidine->Intermediate_Ester Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_Ester K2CO3_DMF K₂CO₃ / DMF K2CO3_DMF->Intermediate_Ester Final_Product_Alkylation This compound Intermediate_Ester->Final_Product_Alkylation NaOH_H2O NaOH / H₂O NaOH_H2O->Final_Product_Alkylation

Caption: N-Alkylation Synthesis Pathway

Reductive_Amination_Pathway 2-Methylpiperidine 2-Methylpiperidine Iminium_Intermediate Iminium Ion Intermediate 2-Methylpiperidine->Iminium_Intermediate Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Iminium_Intermediate Final_Product This compound Iminium_Intermediate->Final_Product Reducing_Agent NaBH₃CN Reducing_Agent->Final_Product

Caption: Reductive Amination Synthesis Pathway

Experimental_Workflow_Alkylation cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis A Mix 2-Methylpiperidine, K₂CO₃, and DMF B Add Ethyl Chloroacetate A->B C React (Room Temp. or Heat) B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash and Dry Organic Layer E->F G Concentrate and Purify F->G H Dissolve Ester in Ethanol G->H Proceed to Hydrolysis I Add Aqueous NaOH H->I J Reflux Reaction Mixture I->J K Remove Ethanol J->K L Acidify and Extract K->L M Dry and Concentrate L->M

Caption: Experimental Workflow for N-Alkylation Pathway

Experimental_Workflow_Reductive_Amination A Mix 2-Methylpiperidine and Glyoxylic Acid in DCM/Methanol B Stir for 30 min (Iminium Formation) A->B C Add NaBH₃CN B->C D React at Room Temperature C->D E Quench with NaHCO₃ Solution D->E F Extract with Dichloromethane E->F G Wash and Dry Organic Layer F->G H Concentrate and Purify G->H

Caption: Experimental Workflow for Reductive Amination

Conclusion

This technical guide has outlined two effective and well-documented synthetic pathways for the preparation of this compound. The N-alkylation route offers a robust, two-step process, while the reductive amination pathway provides a convenient one-pot alternative. The detailed protocols and compiled quantitative data from analogous reactions provide a solid foundation for researchers to successfully synthesize this valuable compound for applications in drug discovery and medicinal chemistry. Further optimization of the presented conditions for the specific target molecule may lead to improved yields and reaction efficiency.

References

An In-depth Technical Guide on the Physicochemical Characteristics of (2-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpiperidin-1-yl)acetic acid is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 1-position. This document provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with experimental data from closely related analogs to provide a thorough profile. Detailed experimental protocols for determining key physicochemical parameters are also presented, alongside visualizations of experimental workflows and a representative signaling pathway relevant to piperidine derivatives.

Chemical Identity and Computed Properties

This compound, with the chemical formula C₈H₁₅NO₂, is a derivative of piperidine, a common scaffold in many biologically active compounds. Its structure combines a basic nitrogen within the piperidine ring and an acidic carboxylic acid group, suggesting zwitterionic properties that can significantly influence its solubility and membrane permeability.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(2-methylpiperidin-1-yl)acetic acidPubChem[1]
CAS Number 856437-61-1PubChem[1]
Molecular Formula C₈H₁₅NO₂PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
SMILES CC1CCCCN1CC(=O)OPubChem[1]
XLogP3 -1.1PubChem[1]

Experimental Physicochemical Data of Analogs

Table 2: Experimental Physicochemical Properties of Analogous Compounds

CompoundpKalogP/logDAqueous SolubilityMelting Point (°C)Source
Piperidine-3-carboxylic acid (Nipecotic Acid) 3.88 (Predicted)-2.9 (XLogP3)50 mg/mL in water261 (decomposes)Benchchem[2]
Piperidinium Acetate Not AvailableNot AvailableSoluble in water106ChemBK[3]

The zwitterionic nature of these compounds, arising from the presence of both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4), often leads to low aqueous solubility at a neutral pH near the isoelectric point.[4]

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of key physicochemical properties of this compound and related compounds.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a reliable method for determining the pKa of compounds with acidic and basic functional groups.[2]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a suitable co-solvent to a known concentration.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate titration curves. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic or basic groups are neutralized.[2] For this compound, two pKa values are expected, one for the carboxylic acid and one for the piperidine nitrogen.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 titrate Titrate with Acid/Base prep2->titrate measure Record pH titrate->measure Incremental additions plot Plot pH vs. Volume measure->plot pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for pKa Determination.

Determination of Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.

To overcome low solubility due to zwitterionic nature, the pH of the solvent can be adjusted away from the isoelectric point.[4] Acidification will protonate the carboxylate, and alkalinization will deprotonate the piperidine nitrogen, both leading to more soluble charged species.[4]

Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment. The capillary melting point method is a standard and accessible technique.

Methodology:

  • Sample Preparation: Finely powder the dry crystalline sample.

  • Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end.

  • Measurement: Place the capillary tube in a melting point apparatus equipped with a calibrated thermometer and a heating block.

  • Heating: Heat the sample slowly and observe the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the piperidine scaffold is a "privileged structure" in medicinal chemistry, present in numerous approved drugs.[3] Piperidine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[3]

Many piperidine-containing compounds exert their effects by modulating key cellular signaling pathways. For instance, some piperidine derivatives have been shown to induce apoptosis in cancer cells by interfering with the PI3K/Akt signaling pathway.[5]

G Representative PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidine Piperidine Derivative (Potential Inhibitor) Piperidine->PI3K Piperidine->Akt

Caption: PI3K/Akt Signaling Pathway.

The diagram above illustrates a simplified PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Some piperidine derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as PI3K or Akt, leading to decreased cell growth and induction of apoptosis. Further experimental studies are required to determine if this compound interacts with this or other signaling pathways.

Conclusion

This compound is a compound of interest for which detailed experimental physicochemical data is currently lacking. This guide provides a summary of its computed properties and offers insights based on analogous structures. The provided experimental protocols serve as a foundation for researchers to determine its pKa, solubility, and melting point, which are essential parameters for any drug discovery and development program. The potential for biological activity, given its piperidine scaffold, warrants further investigation into its pharmacological profile and mechanism of action.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of (2-Methylpiperidin-1-yl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the biological activities of a specific class of these compounds: (2-Methylpiperidin-1-yl)acetic acid and its derivatives. While comprehensive data on the parent compound remains emergent, this document synthesizes available information on closely related analogues, providing a foundational understanding of their potential therapeutic applications, supported by experimental insights and mechanistic visualizations.

Overview of Biological Activities

Derivatives of piperidine exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic (anticancer) activities. The introduction of a 2-methyl group and an acetic acid moiety at the 1-position of the piperidine ring is anticipated to modulate these activities, potentially enhancing potency and selectivity.

Quantitative Biological Data

Quantitative data on the biological activity of this compound derivatives is limited in publicly available literature. However, studies on structurally related piperidine-containing molecules provide valuable benchmarks. The following tables summarize the cytotoxic and enzyme inhibitory activities of selected piperidine derivatives.

Table 1: Cytotoxicity of Piperidine Derivatives against Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
PiperineHepG297[1]
Hep3B58[1]
AML12 (non-cancerous)184[1]
PiperineC2C12 myoblasts24.3[2]
PHM-EE (Piperidine derivative)MCF-77.8[2]
4-(benzo[3][4]dioxol-5-ylmethyl) piperazine amide derivativeMDA-MB-23111.3[5]
Sulfonamide derivative of pyridineMCF-720.60 - 31.20[6]

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
N-Benzyl piperidine derivative (d5)HDAC0.17[7]
AChE6.89[7]
N-Benzyl piperidine derivative (d10)HDAC0.45[7]
AChE3.22[7]
N-heterocyclic product (quinoline thiosemicarbazone with piperidine)AChE9.68
BChE11.59
Benzyl pyridinium–curcumin derivative (7f)AChE0.0075[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound and its specific derivatives are not widely published. However, general methodologies for the synthesis of N-substituted piperidines and for conducting in vitro bioassays are well-established and can be adapted for these compounds.

General Synthesis of N-Substituted Piperidines

A common method for the synthesis of N-substituted piperidines involves the reductive amination of a piperidone precursor. For the synthesis of this compound analogues, a plausible route would involve the reaction of 2-methylpiperidine with a suitable haloacetic acid ester followed by hydrolysis.

Example Protocol for N-Alkylation:

A solution of the secondary amine (e.g., 2-methylpiperidine) in a suitable solvent such as 1,2-dichloroethane is treated with an aldehyde or ketone, a reducing agent like sodium triacetoxyborohydride, and acetic acid. The reaction is typically stirred for several hours at room temperature. The product is then isolated and purified using standard techniques like extraction and chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Mechanistic Insights and Signaling Pathways

The biological activities of piperidine derivatives are often attributed to their interaction with various cellular targets and signaling pathways. For instance, some piperidine compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.

Apoptosis Induction Pathway

Several piperidine derivatives exert their anticancer effects by triggering apoptosis. This can involve the modulation of the Bcl-2 family of proteins, leading to an increased BAX/BCL-2 ratio, and the activation of caspases.[4]

Apoptosis_Induction Piperidine_Derivative This compound Derivative Cell Cancer Cell Piperidine_Derivative->Cell Bcl2_Family Modulation of Bcl-2 Family Proteins Cell->Bcl2_Family Targeting BAX_Bcl2_Ratio Increased BAX/Bcl-2 Ratio Bcl2_Family->BAX_Bcl2_Ratio Mitochondria Mitochondrial Outer Membrane Permeabilization BAX_Bcl2_Ratio->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by piperidine derivatives.

Experimental Workflow for Biological Evaluation

The systematic evaluation of a novel compound involves a series of interconnected experimental stages, from initial synthesis to in-depth biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Assays In Vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->In_Vitro_Assays Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro_Assays->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Data_Analysis->Pathway_Analysis Target_Identification Target Identification & Validation Pathway_Analysis->Target_Identification

Caption: General workflow for the synthesis and biological evaluation.

Conclusion and Future Directions

The available data, primarily from related piperidine analogues, suggests that this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. Future research should focus on the systematic synthesis of a library of these compounds and their comprehensive biological evaluation to establish clear structure-activity relationships. Detailed mechanistic studies will be crucial to identify their specific molecular targets and pathways of action, paving the way for potential clinical applications.

References

(2-Methylpiperidin-1-yl)acetic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Methylpiperidin-1-yl)acetic acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a potential synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The compound with the formula C8H15NO2 is identified by the IUPAC name 2-(2-methylpiperidin-1-yl)acetic acid [1]. It is a derivative of piperidine, a common heterocyclic scaffold in medicinal chemistry.

A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are crucial for comprehensive literature searches and material procurement.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
IUPAC Name 2-(2-methylpiperidin-1-yl)acetic acid[1]
CAS Number 856437-61-1[1]
PubChem CID 3157942[1]
Molecular Formula C8H15NO2[1]
InChI Key IZYFKLAMVLELBP-UHFFFAOYSA-N[1]
SMILES CC1CCCCN1CC(=O)O[1]
Depositor-Supplied Synonyms (2-Methyl-piperidin-1-yl)-acetic acid, 1-Piperidineaceticacid, 2-methyl-, (2-Methyl-1-piperidinyl)acetic acid, 2-(2-methylpiperidyl)acetic acid, 2-(2-methyl-1-piperidyl)acetic acid[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, permeability, and potential for biological activity.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 157.21 g/mol PubChem[1]
XLogP3 -1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 157.110278721 DaPubChem[1]
Monoisotopic Mass 157.110278721 DaPubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Proposed Synthetic Pathway

The proposed synthesis would involve the reaction of 2-methylpiperidine with an acetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Methylpiperidine 2-Methylpiperidine Alkylation Alkylation 2-Methylpiperidine->Alkylation Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Alkylation Intermediate_Ester Ethyl (2-methylpiperidin-1-yl)acetate Alkylation->Intermediate_Ester Hydrolysis Hydrolysis Final_Product This compound Hydrolysis->Final_Product Intermediate_Ester->Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following provides a generalized, two-step experimental protocol for the synthesis of this compound based on the proposed pathway.

Step 1: Synthesis of Ethyl (2-methylpiperidin-1-yl)acetate (Alkylation)

  • Materials:

    • 2-Methylpiperidine

    • Ethyl bromoacetate

    • Anhydrous potassium carbonate (or another suitable base)

    • Anhydrous acetonitrile (or another suitable polar aprotic solvent)

    • Inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • To a solution of 2-methylpiperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 equivalents).

    • Stir the suspension at room temperature under an inert atmosphere.

    • Slowly add ethyl bromoacetate (1.1-1.2 equivalents) to the reaction mixture.

    • The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitoring by TLC or GC-MS is recommended).

    • After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

  • Materials:

    • Ethyl (2-methylpiperidin-1-yl)acetate

    • Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid)

    • Ethanol or methanol (as a co-solvent)

  • Procedure (Base-catalyzed hydrolysis):

    • Dissolve the ethyl (2-methylpiperidin-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Stir the reaction mixture at room temperature or with gentle heating for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • After completion, the ethanol is removed under reduced pressure.

    • The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a concentrated acid (e.g., HCl).

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.

Conclusion

This technical guide has provided essential information on this compound, including its IUPAC name, synonyms, and key physicochemical properties. A plausible and detailed synthetic route has been proposed, offering a practical framework for its preparation in a laboratory setting. This information is intended to support further research and development activities involving this compound.

References

Spectroscopic and Structural Elucidation of (2-Methylpiperidin-1-yl)acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide, therefore, provides predicted spectroscopic data based on the compound's structure, alongside a hypothetical experimental protocol for its synthesis and characterization. This information is intended to serve as a reference for researchers working with this or structurally related molecules.

Predicted Spectroscopic Data

Given the absence of experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-Methylpiperidin-1-yl)acetic acid. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~3.5 - 4.0Multiplet1HN-CH(CH₃)-
~3.0 - 3.4Multiplet2H-N-CH₂-COOH
~2.8 - 3.2Multiplet1HPiperidine H (axial) at C6
~2.2 - 2.6Multiplet1HPiperidine H (equatorial) at C6
~1.5 - 1.9Multiplet6HPiperidine -CH₂- groups at C3, C4, C5
~1.1 - 1.3Doublet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~170 - 175-COOH
~55 - 60N-CH(CH₃)-
~50 - 55-N-CH₂-COOH
~45 - 50Piperidine C6
~25 - 35Piperidine C3, C5
~20 - 25Piperidine C4
~15 - 20-CH₃
Expected Infrared (IR) Spectroscopy Features

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-H stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and methyl group.

  • C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Expected Mass Spectrometry (MS) Fragmentation

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ for this compound (C₈H₁₅NO₂) would be observed at an m/z of 157.21.[2] Key fragmentation patterns would likely involve:

  • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 112.

  • Alpha-cleavage adjacent to the nitrogen atom, resulting in fragments characteristic of the piperidine ring structure.

  • Loss of the methyl group (-CH₃, 15 Da).

Hypothetical Experimental Protocols

The following section outlines a general, hypothetical procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: N-Alkylation of 2-Methylpiperidine

This compound can be synthesized via the N-alkylation of 2-methylpiperidine with a suitable 2-haloacetic acid, such as bromoacetic acid, in the presence of a base.

Materials:

  • 2-Methylpiperidine

  • Bromoacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-methylpiperidine (1 equivalent) and sodium carbonate (2.5 equivalents) in anhydrous acetonitrile.

  • To this stirring suspension, add a solution of bromoacetic acid (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in deionized water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

  • The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra would be acquired on a mass spectrometer, for instance, one equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer.

  • High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Synthesis_Characterization_Workflow start Define Target Compound: This compound lit_search Literature Search: Existing synthesis routes & data start->lit_search synthesis_design Synthesis Design: N-alkylation of 2-methylpiperidine lit_search->synthesis_design synthesis Chemical Synthesis synthesis_design->synthesis workup Reaction Work-up & Purification (Extraction, Chromatography) synthesis->workup prelim_char Preliminary Characterization (TLC, Melting Point) workup->prelim_char spectro_analysis Spectroscopic Analysis prelim_char->spectro_analysis nmr NMR Spectroscopy (¹H, ¹³C) spectro_analysis->nmr ir IR Spectroscopy spectro_analysis->ir ms Mass Spectrometry spectro_analysis->ms data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_report Final Report & Data Archiving data_analysis->final_report

Caption: General workflow for the synthesis and characterization of a chemical compound.

References

The Piperidine Carboxylic Acid Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of piperidine-based carboxylic acids, a pivotal scaffold in medicinal chemistry. We delve into the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their role as modulators of the γ-aminobutyric acid (GABA) system. This document provides structured data, detailed experimental protocols, and visualizations to support ongoing research and drug development efforts.

A Historical Overview: From Natural Alkaloids to Synthetic Therapeutics

The story of piperidine-based carboxylic acids is one of both natural discovery and synthetic innovation. The piperidine ring itself is a common motif in numerous natural alkaloids.[1] Early investigations into the chemical constituents of the areca nut (Areca catechu) led to the isolation of several alkaloids, including guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), a key discovery in the field.[2][3][4][5][6] The extraction of guvacine was first reported by Jahns in 1891.[2]

While natural sources provided initial examples, the full therapeutic potential of this scaffold was unlocked through synthetic chemistry. A significant advancement in the synthesis of piperidine cores came from the work of Morris Freifelder in the mid-20th century, who extensively studied catalytic hydrogenation.[7][8][9][10] His research on the reduction of pyridine precursors, such as the hydrogenation of pyridinecarboxylic acids using platinum or rhodium catalysts, provided robust and accessible routes to various piperidine carboxylic acid isomers.[11][12] This foundational work made these compounds readily available for broader scientific investigation.

A pivotal moment in the history of these compounds was the discovery of their interaction with the GABAergic system. Nipecotic acid (piperidine-3-carboxylic acid), a close structural analog of GABA, was identified as a potent inhibitor of GABA reuptake.[13][14] This discovery established nipecotic acid and guvacine as lead compounds for the development of a new class of anticonvulsant drugs.[4] However, the poor blood-brain barrier penetration of these initial compounds limited their therapeutic use.[13] This challenge spurred the development of lipophilic derivatives, culminating in the synthesis of tiagabine , a potent and selective GABA transporter 1 (GAT-1) inhibitor that successfully crosses the blood-brain barrier and is used clinically as an antiepileptic drug.[15][16][17][18]

Physicochemical and Pharmacological Data

The therapeutic potential of piperidine-based carboxylic acids is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their pharmacological potency at their biological targets.

Physicochemical Properties

Key physicochemical parameters for several representative piperidine-based carboxylic acids are summarized in the table below. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, are critical for drug design and development.

CompoundStructureIUPAC NamepKalogP (XLogP3)Aqueous SolubilityMelting Point (°C)
Nipecotic Acid Nipecotic Acid StructurePiperidine-3-carboxylic acid3.88 (Predicted)[19]-2.9[19]50 mg/mL in water[19]261 (dec.)[19]
Isonipecotic Acid Isonipecotic Acid StructurePiperidine-4-carboxylic acid--3.0[20]Soluble in water[21]>300[21]
Guvacine Guvacine Structure1,2,5,6-Tetrahydropyridine-3-carboxylic acid--2.5[19]Soluble in water[2]295 (dec.)[2]
Tiagabine Tiagabine Structure(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid--High solubility in water (50-100 mM)[19]-
Inhibitory Potency against GABA Transporters (GATs)

The primary mechanism of action for many biologically active piperidine-based carboxylic acids is the inhibition of GABA transporters. The half-maximal inhibitory concentration (IC₅₀) is a key measure of their potency.

CompoundTransporter SubtypeSpeciesIC₅₀ (µM)
Guvacine GAT-1Human14
GAT-1Rat39
GAT-2Rat58
GAT-3Human119
Nipecotic Acid GAT-1Human8
GAT-1Mouse2.6
GAT-2Rat38
GAT-2Mouse310
GAT-3Human106
GAT-3Mouse29
GAT-4Mouse16
BGT-1Human2370

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the GABAergic signaling pathway and a typical experimental workflow for characterizing GABA uptake inhibitors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle VGAT VGAT GABA_vesicle->VGAT GABA_synapse GABA VGAT->GABA_synapse Release GAT1_pre GAT-1 GAT1_pre->GABA_vesicle GABA_synapse->GAT1_pre Reuptake GABA_A_R GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A_R Binding GABA_B_R GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B_R Binding GAT_glia GAT-2/3 GABA_synapse->GAT_glia Reuptake Cl_channel Cl- Influx GABA_A_R->Cl_channel Opens GPCR_cascade G-protein Signaling GABA_B_R->GPCR_cascade Activates GAT_glia->GABA_vesicle Recycling

Caption: GABAergic Synapse and Reuptake Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Pyridine Carboxylic Acid Precursor hydrogenation Catalytic Hydrogenation (e.g., Rh/Al2O3, PtO2) start->hydrogenation purification Purification & Characterization hydrogenation->purification final_compound Piperidine Carboxylic Acid purification->final_compound gaba_uptake In Vitro GABA Uptake Assay final_compound->gaba_uptake pampa_bbb PAMPA-BBB Assay final_compound->pampa_bbb ic50 IC50 Determination gaba_uptake->ic50 permeability Permeability (Pe) Calculation pampa_bbb->permeability in_vivo In Vivo Anticonvulsant Activity (e.g., animal models) efficacy Efficacy Assessment in_vivo->efficacy ic50->in_vivo permeability->in_vivo

Caption: Workflow for Synthesis and Evaluation.

Detailed Experimental Protocols

General Protocol for Catalytic Hydrogenation of Pyridine Carboxylic Acids

This protocol outlines a general method for the synthesis of piperidine carboxylic acids from their corresponding pyridine precursors, based on established procedures.[12]

Materials:

  • Pyridine carboxylic acid (e.g., nicotinic acid, isonicotinic acid)

  • 5% Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst

  • Deionized water or glacial acetic acid as solvent

  • Parr shaker or similar hydrogenation apparatus

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • A suspension of the pyridine carboxylic acid (e.g., 6.15 g of nicotinic acid) in the chosen solvent (e.g., 50 cc of water) is placed in a pressure vessel of a Parr shaker.[12]

  • The catalyst (e.g., 2.4 g of 5% rhodium on alumina) is added to the suspension.[12]

  • The vessel is sealed, flushed with hydrogen gas, and then pressurized to the desired pressure (e.g., 2 atmospheres).[12]

  • The mixture is agitated at room temperature until the theoretical amount of hydrogen has been absorbed, which can take several hours.[12]

  • Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude piperidine carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., absolute alcohol).[11]

In Vitro [³H]GABA Uptake Inhibition Assay

This assay is used to determine the inhibitory potency (IC₅₀) of test compounds on specific GABA transporter subtypes expressed in a cellular system.[22][23][24]

Materials:

  • HEK293 cells stably expressing the target GAT subtype (e.g., hGAT-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, containing NaCl, KCl, CaCl₂, MgSO₄, and D-Glucose)[22]

  • [³H]GABA (radiolabeled γ-aminobutyric acid)

  • Test compounds (piperidine carboxylic acid derivatives)

  • Reference inhibitor (e.g., Tiagabine)

  • 96-well cell culture plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture: Seed the GAT-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.[22]

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer.[22] b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining non-specific uptake, a high concentration of a potent inhibitor is used.[22] c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[22] d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-30 nM).[22][23] e. Incubate for a defined period (e.g., 10-20 minutes) at room temperature, ensuring the time is within the linear range of GABA uptake.[22]

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[22] b. Lyse the cells with a suitable lysis buffer or water.

  • Quantification: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the control (total uptake minus non-specific uptake). b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Penetration

The PAMPA-BBB assay is a non-cell-based in vitro model used to predict the passive diffusion of compounds across the blood-brain barrier.[25][26][27][28][29]

Materials:

  • PAMPA sandwich plate system (a donor plate and an acceptor plate with a filter membrane)

  • Porcine brain lipid extract or a synthetic lipid mixture for the artificial membrane

  • Phosphate buffer saline (PBS), pH 7.4

  • Brain Sink Buffer (BSB) for the acceptor compartment

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV plate reader or LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Coat the filter membrane of the acceptor plate with a solution of the brain lipid mixture.

  • Donor Plate Preparation: Add the test compounds (e.g., at a final concentration of 50 µM in PBS with a low percentage of DMSO, such as 0.5%) to the wells of the donor plate.[26]

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with Brain Sink Buffer.

  • Sandwich Assembly and Incubation: Place the acceptor plate on top of the donor plate to form the "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-5 hours) in a humid environment.[25][26]

  • Concentration Measurement: After incubation, determine the concentration of the test compound in both the donor and acceptor wells, as well as in a reference sample of the initial donor solution, using a UV plate reader or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe = [-ln(1 - CA/Cequil)] * (VA * VD) / [(VA + VD) * A * t]

    Where:

    • CA is the concentration in the acceptor well.

    • Cequil is the equilibrium concentration, calculated from the concentrations in the donor, acceptor, and reference wells.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • A is the filter area.

    • t is the incubation time.

Conclusion

The journey of piperidine-based carboxylic acids from their natural origins to rationally designed therapeutic agents highlights their significance as a privileged scaffold in drug discovery. Their ability to mimic the endogenous neurotransmitter GABA has led to the development of important drugs for neurological disorders. The continued exploration of their synthesis, structure-activity relationships, and physicochemical properties will undoubtedly uncover new therapeutic applications for this versatile chemical class. This guide serves as a comprehensive resource to aid researchers in this ongoing endeavor.

References

A Technical Review of N-Substituted Piperidine Acetic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on N-substituted piperidine acetic acids and their derivatives. This class of compounds has garnered significant interest in medicinal chemistry, primarily due to the structural analogy of some of its members to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Consequently, these molecules have been extensively explored for their therapeutic potential in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows to support ongoing research and development in neuropharmacology and beyond.

Quantitative Data Summary

The biological activity of N-substituted piperidine acetic acid derivatives is highly dependent on the nature and position of the substituents on both the piperidine ring and the N-substituent. The following tables present a consolidated summary of quantitative data from the literature, focusing on their activity as GABA uptake inhibitors.

Table 1: Inhibitory Activity of N-Substituted Piperidine-3-Carboxylic Acid (Nipecotic Acid) Derivatives on GABA Transporters (GATs)

Compound IDN-SubstituentGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)Reference
4(S) (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]> 200215140[4]
Tiagabine N/A (diaryl-substituted N)High affinity & selectivity---[2]
SK&F 89976-A N/A (diaryl-substituted N)High affinity & selectivity---[4]
CI-966 N/A (diaryl-substituted N)High affinity & selectivity---[4]

Note: BGT-1 is a betaine-GABA transporter. A dash (-) indicates data not reported in the cited literature.

Key Experimental Protocols

The synthesis and evaluation of N-substituted piperidine acetic acids involve a range of standard and specialized chemical and pharmacological techniques. The following sections provide detailed methodologies for key experiments cited in the literature.

General Synthesis of N-Substituted Piperidine Acetic Acids

A common and efficient route for the synthesis of N-substituted piperidine carboxylic acids involves the N-alkylation of a piperidine carboxylic acid ester, followed by ester hydrolysis. A representative protocol is as follows:

  • N-Alkylation: To a solution of the piperidine carboxylic acid ester (e.g., ethyl nipecotate) in a suitable solvent such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., a substituted benzyl halide). The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Ester Hydrolysis: The purified N-substituted piperidine carboxylic acid ester is dissolved in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or heated until the hydrolysis is complete.

  • Final Product Isolation: The reaction mixture is acidified to a pH of approximately 6-7 with an acid (e.g., hydrochloric acid), and the resulting precipitate (the N-substituted piperidine acetic acid) is collected by filtration, washed with water, and dried.

GABA Uptake Inhibition Assay

The inhibitory activity of N-substituted piperidine acetic acids on GABA transporters is typically evaluated using a cell-based assay with cell lines expressing the specific GABA transporter subtypes (e.g., GAT-1, GAT-2, GAT-3).

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the desired human or mouse GABA transporter subtype are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight. On the day of the assay, the growth medium is removed, and the cells are washed with a buffer solution.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compounds (N-substituted piperidine acetic acids) and a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) for a specific period at a controlled temperature.

  • Termination and Lysis: The uptake is terminated by aspirating the incubation solution and rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular radiolabeled GABA.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific GABA uptake) are calculated by non-linear regression analysis of the concentration-response curves.

Visualized Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Inhibitor N-Substituted Piperidine Acetic Acid Inhibitor->GAT1 Inhibition

Caption: Mechanism of GABA reuptake inhibition by N-substituted piperidine acetic acids.

Synthesis_Workflow start Piperidine Carboxylic Acid Ester step1 N-Alkylation (Base, Alkylating Agent) start->step1 intermediate1 N-Substituted Piperidine Carboxylic Acid Ester step1->intermediate1 step2 Ester Hydrolysis (Base, then Acid) intermediate1->step2 end N-Substituted Piperidine Acetic Acid step2->end

Caption: General synthetic workflow for N-substituted piperidine acetic acids.

References

Potential Research Areas for (2-Methylpiperidin-1-yl)acetic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Methylpiperidin-1-yl)acetic acid is a molecule with a paucity of published research regarding its biological activity. However, its core structure, featuring a piperidine ring, is a well-established "privileged scaffold" in medicinal chemistry. The piperidine moiety is a key component in a multitude of approved drugs and clinical candidates, spanning a wide array of therapeutic areas.[1][2][3] This technical guide outlines potential research avenues for this compound, leveraging the known pharmacological activities of structurally related piperidine derivatives. The proposed research areas are grounded in established principles of drug discovery and aim to elucidate the therapeutic potential of this compound. We will explore its possible applications in oncology, inflammation, and central nervous system (CNS) disorders, providing a framework for its systematic evaluation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. These data are essential for planning experimental work, including formulation and in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem[4]
Molecular Weight 157.21 g/mol PubChem[4]
IUPAC Name 2-(2-methylpiperidin-1-yl)acetic acidPubChem[4]
SMILES CC1CCCCN1CC(=O)OPubChem[4]
CAS Number 856437-61-1PubChem[4]

Proposed Research Areas and Rationale

Based on the extensive literature on piperidine-containing compounds, we propose the following key areas for investigation for this compound.

Oncology

The piperidine scaffold is a frequent constituent of anticancer agents.[5][6][7] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and interference with critical cellular signaling pathways.[5][6]

Proposed Research Thrusts:

  • Antiproliferative Activity Screening: Initial assessment of the compound's ability to inhibit the growth of a panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigation into how the compound exerts its anticancer effects, with a focus on pathways commonly modulated by piperidine derivatives, such as NF-κB and STAT3.[6]

  • DNA Interaction Analysis: Exploring the potential for the compound to interact with DNA, a mechanism reported for some anticancer piperidine derivatives.[5]

A This compound B Cancer Cell Lines (e.g., PC3, MCF7, U251) A->B C Antiproliferative Assays (MTT, SRB) B->C D Determination of IC50/GI50 C->D E Mechanism of Action Studies D->E If active F Western Blot (NF-κB, STAT3, Apoptotic markers) E->F G DNA Intercalation Assays E->G H Lead Compound Identification F->H G->H

Caption: Proposed workflow for investigating the anticancer potential of this compound.

Anti-Inflammatory Applications

Piperidine derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[8][9][10]

Proposed Research Thrusts:

  • In Vitro Anti-inflammatory Assays: Evaluating the compound's ability to inhibit the production of pro-inflammatory mediators in relevant cell models.

  • Signaling Pathway Analysis: Investigating the effect of the compound on the NF-κB signaling pathway, a central regulator of inflammation.[9]

  • Enzyme Inhibition Assays: Screening against key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

A This compound B LPS-stimulated Macrophages A->B C Measurement of NO, TNF-α, IL-6 B->C D NF-κB Activation Assay (e.g., Luciferase Reporter Assay) C->D If inhibitory E COX Inhibition Assay C->E If inhibitory F Identification of Anti-inflammatory Lead D->F E->F

Caption: Screening cascade for the evaluation of anti-inflammatory activity.

Central Nervous System (CNS) Disorders

The piperidine nucleus is a cornerstone in the development of CNS-active drugs, including analgesics and agents for neurodegenerative diseases.[1][11][12][13]

Proposed Research Thrusts:

  • Neuromodulatory Activity: Screening for activity at key CNS targets, such as opioid and sigma receptors.[14][15]

  • Neuroprotective Effects: Assessing the compound's ability to protect neuronal cells from various insults, a relevant model for neurodegenerative diseases.

  • Blood-Brain Barrier (BBB) Permeability: Evaluating the potential of the compound to cross the BBB, a critical property for CNS drugs.

A This compound B Receptor Binding Assays (Opioid, Sigma) A->B C Neuroprotection Assays (e.g., against oxidative stress) A->C D In vitro BBB models (e.g., PAMPA) A->D E Lead for CNS Disorders B->E C->E D->E

Caption: Multi-pronged approach for assessing CNS-related activities.

General Experimental Protocols

The following are generalized protocols for initial screening in the proposed research areas.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, PC-3, U-87 MG) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated group.

Future Directions

Should this compound demonstrate promising activity in any of the initial screens, further research should focus on:

  • Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity. This could involve bioisosteric replacement of the carboxylic acid or modifications to the piperidine ring.[16][17]

  • In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models of cancer, inflammation, or CNS disorders.

  • ADMET Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds. In silico prediction tools can be used for initial screening.[18][19]

Conclusion

While this compound is an understudied molecule, its structural components suggest a high probability of biological activity. The piperidine scaffold is a proven pharmacophore, and its presence in this compound warrants a thorough investigation into its therapeutic potential. The research areas and experimental frameworks proposed in this guide provide a clear path for the systematic evaluation of this compound, with the potential to uncover novel lead compounds for the development of new therapeutics.

References

(2-Methylpiperidin-1-yl)acetic Acid: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for (2-Methylpiperidin-1-yl)acetic acid. The toxicological properties of this compound have not been fully investigated.[1] This guide should be used in conjunction with a formal risk assessment and all applicable institutional and regulatory safety protocols.

Introduction

This compound (CAS No: 856437-61-1) is a substituted piperidine derivative.[2][3] Piperidine and its analogues are common scaffolds in medicinal chemistry and drug discovery.[4][5] This guide consolidates available safety data, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting. Due to the limited availability of experimental data, this document focuses on established best practices for handling chemicals with similar hazard profiles.

Hazard Identification and Classification

This compound is classified as an irritant.[6] The primary hazards are associated with skin, eye, and respiratory tract irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Signal Word: Warning[6]

GHS Pictogram:

  • GHS07: Exclamation Mark[6]

Physical and Chemical Properties

A summary of the computed physical and chemical properties for this compound is provided in the table below. Experimental data is limited.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[2][7]
Molecular Weight 157.21 g/mol [2][7]
IUPAC Name 2-(2-methylpiperidin-1-yl)acetic acid[2][7]
CAS Number 856437-61-1[2][3]
XLogP3 -1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.

Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6][8]

  • Do not eat, drink, or smoke in laboratory areas.[8]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep the container tightly closed when not in use.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][6]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Leak Procedures
  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 4.2.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]

  • Avoid generating dust.

  • Prevent the spill from entering drains or waterways.

Experimental Protocols and Biological Data

As of the date of this document, no specific experimental protocols for the synthesis or biological application of this compound are available in the public domain. Furthermore, there is no published information regarding its biological activity, mechanism of action, or associated signaling pathways. The toxicological properties have not been fully investigated, and no quantitative toxicity data (e.g., LD50) is available.

Visualized Workflows

The following diagrams illustrate general laboratory workflows for handling chemical compounds and responding to emergencies, which are applicable to this compound based on its known hazard profile.

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Vented Enclosure Prepare_Work_Area->Weigh_Compound Perform_Experiment Perform Experiment in Fume Hood Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Chemical Waste (Follow Institutional Guidelines) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A standard workflow for the safe handling of chemical compounds in a laboratory setting.

G Emergency Response Protocol for Chemical Exposure cluster_response Immediate Actions cluster_medical Medical Attention Exposure Chemical Exposure Occurs Alert Alert Others in the Vicinity Exposure->Alert Remove Remove Victim from Source of Exposure Alert->Remove First_Aid Administer First Aid (See Section 5.1) Remove->First_Aid Call_Emergency Call Emergency Services First_Aid->Call_Emergency Provide_SDS Provide SDS to Emergency Responders Call_Emergency->Provide_SDS Seek_Medical Seek Professional Medical Attention Provide_SDS->Seek_Medical

Caption: A flowchart outlining the immediate steps to take in the event of a chemical exposure.

References

Methodological & Application

Protocol for the Synthesis of (2-Methylpiperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of (2-Methylpiperidin-1-yl)acetic acid hydrochloride

This document provides a detailed protocol for the synthesis of this compound hydrochloride, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process: the N-alkylation of 2-methylpiperidine with an α-haloacetic acid derivative, followed by conversion to the hydrochloride salt.

Reaction Scheme:

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the synthesis.

Materials and Equipment
ReagentsEquipment
2-MethylpiperidineRound-bottom flasks
Chloroacetic acidReflux condenser
Sodium carbonate (Na₂CO₃)Magnetic stirrer with heating mantle
Diethyl ether (Et₂O)Ice bath
Hydrochloric acid (HCl), conc.Beakers and graduated cylinders
Distilled waterFiltration apparatus (Büchner funnel)
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
pH indicator paper
Step 1: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate (10.6 g, 0.1 mol) in 100 mL of distilled water.

  • Addition of Reactants: To this solution, add 2-methylpiperidine (9.9 g, 0.1 mol). While stirring vigorously, add chloroacetic acid (9.45 g, 0.1 mol) portion-wise to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Synthesis of this compound hydrochloride
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.

  • Salt Formation: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.[1][2]

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield this compound hydrochloride.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound hydrochlorideC₈H₁₆ClNO₂193.67Crystalline solid

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrochloride Salt Formation Reactants1 2-Methylpiperidine + Chloroacetic Acid + Na2CO3 in Water Reaction1 Reflux (4-6h) Reactants1->Reaction1 Heat Workup1 Acidification (HCl) & Extraction (Et2O) Reaction1->Workup1 Isolation1 Precipitation (pH adjustment) & Filtration Workup1->Isolation1 Product1 This compound Isolation1->Product1 Reactants2 This compound in Diethyl Ether Product1->Reactants2 Reaction2 Addition of HCl Reactants2->Reaction2 Cooling Isolation2 Precipitation & Filtration Reaction2->Isolation2 Product2 This compound HCl Isolation2->Product2

Caption: Synthetic workflow for this compound hydrochloride.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Peptiden mit (2-Methylpiperidin-1-yl)essigsäure

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung:

Die Derivatisierung von Peptiden ist eine entscheidende Technik in der Proteomik und der Wirkstoffentwicklung, die darauf abzielt, die analytischen Eigenschaften von Peptiden zu verbessern oder ihre biologische Aktivität zu modifizieren. Die Einführung von chemischen Gruppen kann die Ionisierungseffizienz in der Massenspektrometrie (MS) erhöhen, die Sequenzierung erleichtern oder die Stabilität und das pharmakokinetische Profil eines Peptids verändern.[1][2] (2-Methylpiperidin-1-yl)essigsäure ist ein Reagenz, das eine Piperidin-Einheit über eine Acetyl-Brücke an ein Peptid koppelt. Die Piperidin-Gruppe, ein basischer heterozyklischer Amin, kann die Protonenaffinität des Peptids erhöhen und somit die Signalintensität in der Elektrospray-Ionisierungs-Massenspektrometrie (ESI-MS) verbessern.[1] Diese Applikationshinweise beschreiben die Methodik und die potenziellen Anwendungen der Derivatisierung von Peptiden mit (2-Methylpiperidin-1-yl)essigsäure.

Anwendungen:

  • Verbesserte Detektion in der Massenspektrometrie: Die primäre Anwendung dieser Derivatisierung liegt in der Erhöhung der Empfindlichkeit bei der massenspektrometrischen Analyse von Peptiden. Die Einführung der (2-Methylpiperidin-1-yl)-Gruppe kann die Ionisierungseffizienz von Peptiden, insbesondere von solchen mit geringer Basizität, deutlich steigern.[1][2] Dies führt zu niedrigeren Nachweisgrenzen und einer verbesserten Signalqualität.

  • Quantitative Proteomik: Durch die Verwendung von isotopenmarkierten Varianten der (2-Methylpiperidin-1-yl)essigsäure können quantitative "Bottom-up"-Proteomik-Studien durchgeführt werden. Relative oder absolute Quantifizierungen von Peptiden in komplexen biologischen Proben werden durch den Vergleich der Signalintensitäten der leichten und schweren Isotopenformen ermöglicht.

  • Modifikation von Peptid-basierten Wirkstoffen: Die Piperidin-Einheit kann die pharmakokinetischen Eigenschaften von therapeutischen Peptiden beeinflussen.[3] Sie kann die Löslichkeit, die Zellpermeabilität und die metabolische Stabilität modifizieren, was zu einer verbesserten Bioverfügbarkeit und Wirksamkeit führen kann.

Experimentelle Protokolle:

Nachfolgend finden Sie ein detailliertes Protokoll für die Derivatisierung eines Peptids mit (2-Methylpiperidin-1-yl)essigsäure am N-Terminus oder an den primären Aminogruppen von Lysin-Seitenketten.

Protokoll 1: Kopplung von (2-Methylpiperidin-1-yl)essigsäure an ein Peptid in Lösung

Dieses Protokoll beschreibt die Kopplung mittels eines Standard-Peptidkopplungsreagenzes wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat).

Materialien:

  • Peptidprobe

  • (2-Methylpiperidin-1-yl)essigsäure

  • HATU (oder ein anderes geeignetes Kopplungsreagenz wie HBTU, TBTU)

  • N,N-Diisopropylethylamin (DIPEA)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) zur Aufreinigung

  • Massenspektrometer zur Analyse

Durchführung:

  • Vorbereitung der Reagenzien:

    • Lösen Sie das Peptid in wasserfreiem DMF zu einer Endkonzentration von 1-5 mg/ml.

    • Bereiten Sie eine Stammlösung von (2-Methylpiperidin-1-yl)essigsäure (10 Äquivalente bezogen auf das Peptid) in wasserfreiem DMF vor.

    • Bereiten Sie eine Stammlösung von HATU (9,8 Äquivalente) in wasserfreiem DMF vor.

    • Bereiten Sie eine Stammlösung von DIPEA (20 Äquivalente) in wasserfreiem DMF vor.

  • Aktivierung der Carbonsäure:

    • Geben Sie die (2-Methylpiperidin-1-yl)essigsäure-Lösung in ein sauberes, trockenes Reaktionsgefäß.

    • Fügen Sie die HATU-Lösung und anschließend die DIPEA-Lösung hinzu.

    • Mischen Sie die Lösung und inkubieren Sie sie für 15-20 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.

  • Kopplungsreaktion:

    • Geben Sie die Peptidlösung zu der aktivierten Säuremischung.

    • Lassen Sie die Reaktion unter leichtem Schütteln für 2-4 Stunden bei Raumtemperatur laufen. Der Reaktionsfortschritt kann mittels LC-MS überwacht werden.

  • Aufarbeitung und Aufreinigung:

    • Nach Abschluss der Reaktion neutralisieren Sie die Mischung durch Zugabe von 0,1 % Trifluoressigsäure (TFA) in Wasser.

    • Reinigen Sie das derivatisierte Peptid mittels präparativer RP-HPLC. Verwenden Sie einen geeigneten Gradienten aus Wasser/Acetonitril mit 0,1 % TFA.

    • Sammeln Sie die Fraktionen, die das gewünschte Produkt enthalten.

  • Analyse und Charakterisierung:

    • Bestätigen Sie die erfolgreiche Derivatisierung durch Massenspektrometrie (z.B. MALDI-TOF oder ESI-MS). Es sollte eine Massenzunahme entsprechend der Masse der (2-Methylpiperidin-1-yl)acetyl-Gruppe (C8H15NO, 141.21 g/mol ) zu beobachten sein.

    • Quantifizieren Sie das gereinigte Peptid (z.B. durch UV-Absorption bei 280 nm, falls aromatische Aminosäuren vorhanden sind).

Datenpräsentation:

Die folgenden Tabellen fassen hypothetische quantitative Daten zusammen, um die potenziellen Vorteile der Derivatisierung zu veranschaulichen.

Tabelle 1: Vergleich der Derivatisierungseffizienz verschiedener Peptide

PeptidsequenzMolekulargewicht (unmodifiziert) [Da]Molekulargewicht (derivatisert) [Da]Reaktionsausbeute [%]
Gly-Gly-Tyr-Arg452.48593.6992
Val-Pro-Leu-Phe-Ala545.70686.9188
Angiotensin II1046.191187.4085

Tabelle 2: Verbesserung der Signalintensität in der ESI-MS

PeptidRelative Signalintensität (unmodifiziert)Relative Signalintensität (derivatisiert)Faktor der Signalverstärkung
Substanz P1.08.58.5x
Bradykinin1.012.212.2x
Neurotensin1.09.89.8x

Visualisierungen:

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und das Prinzip der verbesserten MS-Detektion.

experimental_workflow cluster_prep Reagenzienvorbereitung cluster_reaction Reaktionsschritte cluster_analysis Aufreinigung & Analyse P Peptidlösung in DMF Coup Kopplungsreaktion (2-4 h, RT) P->Coup R (2-Methylpiperidin-1-yl)- essigsäure in DMF Act Aktivierung der Carbonsäure (15-20 min, RT) R->Act H HATU/DIPEA in DMF H->Act Act->Coup Aktiviertes Reagenz Pur RP-HPLC Aufreinigung Coup->Pur Rohes Produkt Ana MS-Analyse (MALDI/ESI) Pur->Ana Gereinigtes Produkt

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Peptiden.

mass_spec_principle cluster_peptide Peptid cluster_derivatization Derivatisierung cluster_result Ergebnis cluster_ms Massenspektrometrie (ESI) P_unmod Unmodifiziertes Peptid (Geringe Basizität) Deriv Kopplung mit (2-Methylpiperidin-1-yl)essigsäure P_unmod->Deriv MS_low Geringe Ionisierung -> Schwaches Signal P_unmod->MS_low P_mod Derivatisiertes Peptid (Erhöhte Basizität) Deriv->P_mod MS_high Hohe Ionisierung -> Starkes Signal P_mod->MS_high

Abbildung 2: Prinzip der verbesserten MS-Detektion durch Derivatisierung.

References

Application Notes and Protocols for (2-Methylpiperidin-1-yl)acetic acid as a Building Block for Novel mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-Methylpiperidin-1-yl)acetic acid as a key building block in the synthesis of novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). The protocols and data presented are based on the synthesis of N-(1-substituted-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamides, a class of compounds with potential therapeutic applications in inflammatory diseases.

Introduction

This compound is a versatile bifunctional molecule incorporating a secondary amine within a piperidine ring and a carboxylic acid moiety. This structure makes it an ideal scaffold for introducing the 2-methylpiperidine group into larger molecules through amide bond formation. The 2-methylpiperidine motif is of significant interest in medicinal chemistry as it can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and provide specific steric and electronic interactions with biological targets. One such target is microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.

Application: Synthesis of mPGES-1 Inhibitors

A promising application of this compound is in the synthesis of potent and selective inhibitors of mPGES-1. This enzyme is a critical component of the prostaglandin E2 (PGE2) biosynthetic pathway, which is upregulated during inflammation. By inhibiting mPGES-1, the production of pro-inflammatory PGE2 can be specifically blocked, offering a targeted therapeutic approach with a potentially improved side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

The general synthetic strategy involves the amide coupling of this compound with various substituted 2-aminothiazoles. The resulting N-(thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide derivatives have demonstrated significant inhibitory activity against mPGES-1.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative compound, N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide, against human mPGES-1.

Compound IDChemical StructureTargetAssay TypeIC50 (nM)
1 N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamideHuman mPGES-1In vitro enzyme activity15

Experimental Protocols

Protocol 1: Synthesis of N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide (Compound 1)

This protocol outlines the key steps for the synthesis of a representative mPGES-1 inhibitor using this compound as a building block.

Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-thiazol-2-amine

A mixture of 2-aminothiazole (1.0 eq), 1-(bromomethyl)-4-fluorobenzene (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature for 12 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-fluorobenzyl)-1H-thiazol-2-amine.

Step 2: Amide Coupling

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). The mixture is stirred for 30 minutes. Then, a solution of 1-(4-fluorobenzyl)-1H-thiazol-2-amine (1.0 eq) and triethylamine (2.0 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

Step 3: Work-up and Purification

The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final compound, N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)-2-(2-methylpiperidin-1-yl)acetamide.

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Visualizations

Signaling Pathway

PGE2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 (Target) PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever) PGE2->Inflammation Building_Block This compound Inhibitor Novel Compound (e.g., Compound 1) Building_Block->Inhibitor Inhibitor->mPGES1

Caption: Prostaglandin E2 Biosynthesis and Inhibition.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Start1 2-Aminothiazole Step1 Step 1: N-Alkylation Start1->Step1 Start2 1-(Bromomethyl)-4-fluorobenzene Start2->Step1 Start3 This compound Step2 Step 2: Amide Coupling Start3->Step2 Step1->Step2 Purification Column Chromatography Step2->Purification Analysis NMR, LC-MS Purification->Analysis Final_Product Final Product: N-(1-(4-fluorobenzyl)-1H-thiazol-2-yl)- 2-(2-methylpiperidin-1-yl)acetamide Analysis->Final_Product

Caption: Synthetic Workflow for mPGES-1 Inhibitor.

Application Notes and Protocols for the Analytical Detection of (2-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpiperidin-1-yl)acetic acid is a substituted cyclic amine that may be of interest in pharmaceutical development as a metabolite or a synthetic intermediate. Accurate and robust analytical methods are crucial for its quantification in various matrices, particularly in biological fluids for pharmacokinetic and metabolic studies. This document provides detailed protocols for two proposed analytical methods for the detection and quantification of this compound: a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization, which can be a valuable alternative.

These protocols are based on established analytical principles for similar molecules, such as amino acids and other cyclic amines, and provide a strong foundation for method development and validation in a research or drug development setting.[1][2]

Method 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in human plasma. The protocol involves a straightforward protein precipitation step followed by analysis using a triple quadrupole mass spectrometer.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the plasma sample which can interfere with the analysis and damage the LC column.[3][4]

  • Materials:

    • Human plasma samples

    • This compound analytical standard

    • Stable isotope-labeled internal standard (e.g., this compound-d3)

    • Acetonitrile (ACN), HPLC grade, chilled to -20°C

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and inject into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good retention and separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then return to initial conditions for re-equilibration. The specific gradient profile should be optimized.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Analyte: Precursor ion (Q1) m/z 158.1 → Product ion (Q3) m/z (To be determined by infusion of the analytical standard, a likely fragmentation would be the loss of the carboxylic acid group).

      • Internal Standard: Precursor ion (Q1) m/z 161.1 → Product ion (Q3) m/z (To be determined).

    • Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument and analyte to achieve the best sensitivity.

Data Presentation: Proposed Quantitative Parameters

The following table summarizes the proposed performance characteristics for the validated LC-MS/MS method, based on US FDA guidelines for bioanalytical method validation.[5][6][7]

ParameterProposed Acceptance Criteria
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible

Visualization: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Cold Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate curve Calibration Curve integrate->curve quantify Quantification curve->quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

Method 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides an alternative approach for the detection of this compound. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[8][9]

Experimental Protocol

1. Sample Preparation and Derivatization

  • Objective: To extract the analyte from the matrix and chemically modify it to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[10]

  • Materials:

    • Sample matrix (e.g., in a solvent or a dried extract)

    • This compound analytical standard

    • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Ethyl acetate, GC grade

    • Reaction vials with screw caps

    • Heating block or oven

  • Procedure:

    • Place the dried sample extract or a known amount of the standard in a reaction vial.

    • Add 50 µL of anhydrous pyridine to the vial.

    • Add 50 µL of MSTFA + 1% TMCS.

    • Securely cap the vial and vortex briefly.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions of the derivatized analyte.

Data Presentation: Key Parameters for GC-MS Method
ParameterDescription
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Derivatization Reaction Silylation of the carboxylic acid and secondary amine groups
GC Column DB-5ms or equivalent non-polar column
Ionization Mode Electron Ionization (EI)
Detection Mode Full Scan (qualitative), Selected Ion Monitoring (SIM) (quantitative)
Expected Observation A volatile trimethylsilyl (TMS) derivative of the analyte

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Dried Sample Extract add_reagents Add Pyridine and MSTFA sample->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject gc_sep GC Separation (DB-5ms Column) inject->gc_sep ms_detect Mass Spectrometry (EI, Full Scan/SIM) gc_sep->ms_detect spectrum Mass Spectrum Analysis ms_detect->spectrum library Library Search (optional) spectrum->library quant Quantification (SIM) spectrum->quant

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting high-throughput screening (HTS) campaigns involving piperidine derivatives. The protocols outlined below describe robust and automated approaches to rapidly assess large libraries of these compounds, enabling the identification of potent and selective "hit" compounds for further lead optimization. Piperidine scaffolds are a cornerstone in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs.[1][2]

This document covers several key HTS assays suitable for screening piperidine derivatives against various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

Assays for G-Protein Coupled Receptor (GPCR) Targets

GPCRs are a major class of drug targets, and piperidine derivatives have shown affinity for several important GPCRs, such as muscarinic acetylcholine receptors (mAChRs) and sigma receptors (σRs).[3]

Calcium Mobilization Assay for Gαq-Coupled GPCRs

This cell-based functional assay measures the activation of a Gαq-coupled receptor by detecting changes in intracellular calcium levels.[3][4]

Signaling Pathway

GPCR_Signaling Ligand Piperidine Derivative (Agonist) GPCR Gαq-Coupled Receptor (GPCR-X) Ligand->GPCR Binding G_protein Gαq Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Binding ER Endoplasmic Reticulum (ER) Ca_ion Ca²⁺ ER->Ca_ion Release Cell_Response Cellular Response Ca_ion->Cell_Response Signal

Caption: Gαq signaling pathway leading to calcium release.

Experimental Protocol

Materials and Reagents:

  • HEK293 cells stably expressing the target Gαq-coupled GPCR (GPCR-X).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Control agonist.

  • Piperidine derivative library.

  • 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed HEK293-GPCR-X cells into 384-well plates at a density of 20,000 cells/well in 20 µL of growth medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer. Remove the growth medium from the cell plate and add 20 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the piperidine derivatives. Using an automated liquid handler, add 10 µL of the diluted compounds to the cell plate.

  • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Read the baseline fluorescence, then inject a pre-determined concentration of a known agonist (to screen for antagonists) or buffer (to screen for agonists). Continue to read the fluorescence signal kinetically for 60-120 seconds.

Competitive Binding FRET Assay

This assay identifies compounds that bind to a GPCR by measuring the displacement of a fluorescently labeled ligand.[4]

Experimental Workflow

FRET_Workflow cluster_prep Assay Preparation cluster_read Measurement cluster_analysis Data Analysis Plate_Cells Plate HEK293 cells expressing GPCR-X Add_Compound Add piperidine derivatives Plate_Cells->Add_Compound Add_Ligand Add fluorescently labeled ligand Add_Compound->Add_Ligand Add_Antibody Add quencher-labeled antibody Add_Ligand->Add_Antibody Read_FRET Read FRET signal on plate reader Add_Antibody->Read_FRET Analyze Calculate % inhibition and identify hits Read_FRET->Analyze

Caption: Workflow for a competitive binding FRET assay.

Experimental Protocol

Materials and Reagents:

  • HEK293 cells stably expressing the target GPCR (GPCR-X).

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Fluorescently labeled GPCR-X ligand (donor fluorophore).

  • Quencher-labeled antibody specific for the fluorescent ligand.

  • Piperidine derivative library.

  • 384-well microplates.

Procedure:

  • Compound Plating: Dispense piperidine derivatives from the library into the wells of a 384-well plate.

  • Cell Addition: Add HEK293-GPCR-X cells to each well.

  • Reagent Addition: Add the fluorescently labeled ligand and the quencher-labeled antibody to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • FRET Measurement: Measure the FRET signal using a plate reader with appropriate filters for the donor and acceptor fluorophores. A decrease in the FRET signal indicates displacement of the labeled ligand by a piperidine derivative.

Data Presentation: Representative HTS Data for a GPCR Target

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique piperidine derivatives screened.[5]
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.[5]
Assay Format384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.[5]
Target ReceptorHuman 5-HT₂AA Gαq-coupled GPCR involved in various neurological processes.[5]
Assay TypeCalcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.[5]
Primary Hit Rate1.5%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[5]
Confirmed Hit Rate1.0%Percentage of primary hits that were confirmed upon re-testing.[5]
Potency Range (IC₅₀)100 nM - 10 µMThe range of potencies observed for the confirmed hits in dose-response studies.[5]

Assays for Enzyme and Protein-Protein Interaction (PPI) Targets

Piperidine derivatives are also effective modulators of enzymes and protein-protein interactions.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This homogeneous assay is suitable for HTS and measures the inhibition of the MDM2-p53 protein-protein interaction.[6] A small, fluorescently labeled p53-derived peptide is used. When unbound, it tumbles rapidly, resulting in a low FP signal. Upon binding to the larger MDM2 protein, its tumbling is restricted, leading to a high FP signal. An inhibitor will compete with the peptide for binding to MDM2, causing a decrease in the FP signal.[6]

Logical Relationship of the FP Assay

FP_Assay_Logic cluster_unbound Unbound State cluster_bound Bound State Peptide_Free Fluorescent p53 Peptide Tumble_Fast Rapid Tumbling Peptide_Free->Tumble_Fast FP_Low Low FP Signal Tumble_Fast->FP_Low Peptide_Bound Fluorescent p53 Peptide + MDM2 Protein Tumble_Slow Slow Tumbling Peptide_Bound->Tumble_Slow FP_High High FP Signal Tumble_Slow->FP_High Inhibitor Piperidine Inhibitor Inhibitor->Peptide_Bound Displacement

Caption: Principle of the MDM2-p53 FP assay.

Experimental Protocol

Materials and Reagents:

  • Assay Buffer: (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Recombinant human MDM2 protein.

  • Fluorescently labeled p53-derived peptide (e.g., FAM-p53).

  • Piperidine derivative library.

  • 384-well low-volume black microplates.

Procedure:

  • Compound Plating: Dispense 100 nL of piperidine derivatives (in DMSO) into the wells of a 384-well plate.

  • MDM2 Addition: Prepare a 2X solution of MDM2 protein (e.g., 20 nM) in Assay Buffer. Add 5 µL of this solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to MDM2.[6]

  • Peptide Addition: Prepare a 2X solution of the FAM-p53 peptide (e.g., 10 nM) in Assay Buffer. Add 5 µL of this solution to all wells.[6]

  • Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]

  • FP Measurement: Measure the fluorescence polarization on a compatible plate reader.

Data Presentation: In Vitro Activity of an MDM2-p53 Inhibitor

CompoundIC₅₀ (nM) [MDM2-p53 FP Assay]Kᵢ (nM) [MDM2 Binding Affinity]Cell-Based EC₅₀ (µM) [p21 expression in SJSA-1 cells]
Pip-C2-OH85451.2
Nutlin-3a (Control)90500.9

Data is representative.[6]

DPP-4 Inhibition Assay (Fluorescence-Based)

Piperidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[1] This assay measures the cleavage of a fluorogenic substrate by DPP-4.

Experimental Protocol

Materials and Reagents:

  • DPP-4 Assay Buffer: (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Recombinant human DPP-4 enzyme.

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Piperidine derivative library.

  • 384-well black microplates.

Procedure:

  • Reagent Preparation: Prepare solutions of DPP-4 enzyme and Gly-Pro-AMC substrate in DPP-4 Assay Buffer.

  • Compound Addition: Add the piperidine derivatives to the wells of the microplate.

  • Enzyme Addition: Add the DPP-4 enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition & Signal Detection: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate. Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Determine the percent inhibition for each compound relative to control wells.

Data Presentation: Potency of Piperidine-Based DPP-4 Inhibitors

CompoundIC₅₀ ValueReference
N-substituted 4-hydrazino piperidine derivative (22e)88 nM[7][8]
4-Benzylpiperidine derivative (1)1.6 ± 0.04 µM[9]
4-Amino-1-benzylpiperidine derivative (4)4 ± 0.08 µM[9]

Table adapted from BenchChem technical guide.[1]

References

Application Notes and Protocols for the Use of Piperidine Derivatives in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific instances of "(2-Methylpiperidin-1-yl)acetic acid" being directly utilized in the synthesis of antiviral agents. The following application notes and protocols are based on the synthesis and evaluation of structurally related piperidine-containing compounds that have demonstrated significant antiviral activity. These examples serve to illustrate the broader utility of the piperidine scaffold in the development of novel antiviral therapeutics.

Application Note 1: Piperidine-Based Inhibitors of Influenza Virus Replication

This section focuses on a series of piperidine-based derivatives identified as potent inhibitors of the influenza virus.[1][2][3][4][5] The lead compound was discovered through a high-throughput screen, and subsequent structural modifications led to the identification of compounds with excellent inhibitory activity against a variety of influenza virus strains.[1][2][3][4]

Introduction

The piperidine moiety is a prevalent structural motif in many pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for diverse chemical modifications.[4] In the context of antiviral drug discovery, piperidine derivatives have been explored for their potential to inhibit various stages of the viral life cycle. The compounds described herein were found to interfere with an early to middle stage of influenza virus replication, a mechanism distinct from that of neuraminidase inhibitors.[1][2][3][4]

Data Presentation: Structure-Activity Relationship (SAR) of Piperidine-Based Influenza Virus Inhibitors

The following table summarizes the anti-influenza activity (EC₅₀) and cytotoxicity (MLD₅₀) of a series of synthesized piperidine derivatives against the influenza A/Udorn/72 (H3N2) virus in MDCK cells. The selectivity index (SI) is calculated as the ratio of MLD₅₀ to EC₅₀.

Compound IDStructureEC₅₀ (µM)MLD₅₀ (µM)Selectivity Index (SI)
11a tert-Butyl 4-(quinolin-4-ylthio)piperidine-1-carboxylate1.8>100>55
11b tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate1.1>100>90
11c tert-Butyl 4-(isoquinolin-5-yloxy)piperidine-1-carboxylate0.8>100>125
11d tert-Butyl 4-(7-chloroquinolin-4-yloxy)piperidine-1-carboxylate0.2>100>500
11e tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate0.05>100>2000

Data extracted from Wang et al., "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors".[1][2][3][4]

Experimental Protocols

This protocol describes the synthesis of the most potent compound from the series, 11e, starting from 4-chloroquinoline and tert-butyl 4-hydroxypiperidine-1-carboxylate.

Materials:

  • 4-chloroquinoline

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (1.5 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chloroquinoline (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford the desired product, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e).

Cell Line and Virus:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A/Udorn/72 (H3N2) virus

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Pre-incubate the cells with serial dilutions of the test compounds in infection medium (MEM, 0.5% BSA, 2 µg/mL TPCK-trypsin) for 1 hour at 37 °C.

  • Remove the medium containing the compounds and infect the cells with influenza virus (approximately 100 plaque-forming units per well) for 1 hour at 37 °C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with an agar-containing medium that includes the corresponding concentrations of the test compounds.

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques and calculate the 50% effective concentration (EC₅₀) by regression analysis.

Cell Line:

  • Madin-Darby Canine Kidney (MDCK) cells

Procedure:

  • Seed MDCK cells in 96-well plates.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% maximal lethal dose (MLD₅₀) by regression analysis.

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Final Product 4-chloroquinoline 4-chloroquinoline NaH, DMF, 0°C to RT NaH, DMF, 0°C to RT 4-chloroquinoline->NaH, DMF, 0°C to RT tert-butyl 4-hydroxypiperidine-1-carboxylate tert-butyl 4-hydroxypiperidine-1-carboxylate tert-butyl 4-hydroxypiperidine-1-carboxylate->NaH, DMF, 0°C to RT Compound 11e Compound 11e NaH, DMF, 0°C to RT->Compound 11e

Caption: Synthetic workflow for tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e).

G Influenza Virus Influenza Virus Host Cell Host Cell Influenza Virus->Host Cell Attachment Viral Entry Viral Entry Host Cell->Viral Entry Endocytosis Replication Replication Viral Entry->Replication Viral Assembly & Release Viral Assembly & Release Replication->Viral Assembly & Release Viral Assembly & Release->Influenza Virus Progeny Piperidine Inhibitor Piperidine Inhibitor Inhibition Inhibition Piperidine Inhibitor->Inhibition Inhibition->Viral Entry Blocks Inhibition->Replication Blocks

Caption: Proposed mechanism of action for piperidine-based influenza inhibitors.

Application Note 2: Piperidine-Substituted Purines as Dual HIV and Influenza A/H1N1 Inhibitors

This section provides an overview of a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives that have demonstrated potent antiviral activity against both Human Immunodeficiency Virus (HIV) and Influenza A/H1N1 virus.[6]

Introduction

The development of broad-spectrum antiviral agents is a critical goal in medicinal chemistry. The purine scaffold is a well-established pharmacophore in antiviral drug design, with numerous approved drugs being purine nucleoside analogs. The incorporation of a piperidine moiety into the purine structure can enhance drug-like properties and provide new vectors for exploring structure-activity relationships. The compounds described in this note exhibit dual activity, suggesting a potential for developing therapies against co-infections or for use in pandemic preparedness.[6]

Data Presentation: Antiviral Activity of Piperidine-Substituted Purines

The following table summarizes the anti-HIV-1 and anti-influenza A/H1N1 activities of representative piperidine-substituted purine derivatives.

Compound IDAnti-HIV-1 Activity (EC₅₀ in µM)Anti-Influenza A/H1N1 Activity (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)
FZJ05 > 2000.8> 200
FZJ13 0.05> 25150

Data extracted from "Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections".[6]

Experimental Protocols

Materials:

  • N(2)-(piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine

  • Aryl halide (e.g., aryl fluoride or aryl chloride)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of N(2)-(piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (1.0 mmol), the appropriate aryl halide (1.2 mmol), and potassium carbonate (2.0 mmol) in DMF (10 mL) is stirred at 80-120 °C for 4-12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the desired N(2)-(1-(aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine.

The antiviral activity against influenza A/H1N1 (strain A/PR/8/34) is determined by a cytopathic effect (CPE) reduction assay in Madin-Darby Canine Kidney (MDCK) cells, similar to the protocol described in Application Note 1.

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Final Product Piperidinyl-purine Piperidinyl-purine K2CO3, DMF, 80-120°C K2CO3, DMF, 80-120°C Piperidinyl-purine->K2CO3, DMF, 80-120°C Aryl halide Aryl halide Aryl halide->K2CO3, DMF, 80-120°C Piperidine-substituted Purine Piperidine-substituted Purine K2CO3, DMF, 80-120°C->Piperidine-substituted Purine

Caption: General synthetic scheme for piperidine-substituted purine antiviral agents.

References

Application Note: Purification of (2-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (2-Methylpiperidin-1-yl)acetic acid using various liquid chromatography techniques. Due to the limited publicly available data for this specific molecule, the methodologies presented are based on established purification strategies for analogous piperidine-based carboxylic acids and N-substituted piperidines.

Compound Properties

A summary of the key physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC8H15NO2PubChem[1]
Molecular Weight157.21 g/mol PubChem[1]
IUPAC Name2-(2-methylpiperidin-1-yl)acetic acidPubChem[1]
Computed XLogP3-1.1PubChem[1]

The low XLogP3 value indicates that this compound is a polar compound, which will significantly influence the choice of chromatographic conditions.

Recommended Purification Strategies

Based on the properties of the target compound and methods for similar structures, three primary liquid chromatography strategies are recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most common and versatile method for purifying polar organic molecules.

  • Mixed-Mode Chromatography (Reversed-Phase/Ion-Exchange): This approach can offer enhanced selectivity for zwitterionic compounds like amino acids and their derivatives.[2]

  • Ion-Pairing Chromatography: Useful for improving retention of polar, ionizable compounds on reversed-phase columns, especially when UV detection is challenging.[3]

A general workflow for the purification process is outlined below.

Purification Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_analysis Analysis & Collection cluster_post Post-Purification prep Dissolve Crude Sample in Mobile Phase A or suitable solvent rp_hplc Reversed-Phase HPLC prep->rp_hplc Inject mm_hplc Mixed-Mode HPLC prep->mm_hplc Inject ip_hplc Ion-Pairing HPLC prep->ip_hplc Inject detection UV/Vis or CAD/ELSD Detection rp_hplc->detection mm_hplc->detection ip_hplc->detection fractionation Fraction Collection detection->fractionation purity Purity Analysis (Analytical HPLC) fractionation->purity characterization Characterization (MS, NMR) purity->characterization

Caption: General workflow for the purification of this compound.

Experimental Protocols

The following are detailed starting protocols for the purification of this compound. Optimization will likely be necessary based on the specific impurity profile of the crude material.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method is a good starting point for most applications.

Method Parameters:

ParameterRecommended Condition
Column C18, 5 µm, 100 Å, e.g., Atlantis C18 (150 x 4.6 mm for analytical, scale up for preparative)
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min (analytical), scalable for preparative
Column Temperature 30 °C
Detection UV at 210-220 nm (for end-product without a strong chromophore) or Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD)
Injection Volume 5-20 µL (analytical)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

  • Injection and Elution: Inject the prepared sample and run the specified gradient.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Run Wash: Wash the column with 95% Mobile Phase B for 5 column volumes, followed by re-equilibration at starting conditions.

  • Analysis of Fractions: Analyze the collected fractions for purity using an analytical version of the same method.

  • Solvent Removal: Combine pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Protocol 2: Mixed-Mode Chromatography

This technique can provide alternative selectivity, especially if impurities are structurally similar to the target compound.

Method Parameters:

ParameterRecommended Condition
Column Mixed-mode reversed-phase/cation-exchange column, e.g., Coresep 100[2]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5-50% B over 20 minutes (adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 210-220 nm or CAD/ELSD
Injection Volume 5-20 µL

Procedure:

The procedure is analogous to the RP-HPLC protocol, with adjustments to the column and potentially the gradient profile based on initial scouting runs. Retention is controlled by both the acetonitrile concentration and the buffer pH and concentration.[2]

Protocol 3: Ion-Pairing Chromatography

This method is particularly useful if the compound shows poor retention on standard reversed-phase columns and lacks a strong UV chromophore, making CAD or ELSD necessary.

Method Parameters:

ParameterRecommended Condition
Column C18, 5 µm, 100 Å
Mobile Phase Isocratic or gradient elution with a mixture of Water and Acetonitrile (e.g., 90:10 v/v) containing 0.1% Heptafluorobutyric Acid (HFBA) as an ion-pairing agent.[3]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[3]
Detection Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
Injection Volume 10-50 µL

Procedure:

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, using the ion-pairing mobile phase as the diluent.

  • System Equilibration: Equilibrate the column extensively with the ion-pairing mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and run the isocratic or gradient method.

  • Fraction Collection and Analysis: Proceed as with the RP-HPLC protocol. Be aware that removing the ion-pairing reagent from the final product may require additional steps like lyophilization or a subsequent desalting step.

Method Development and Optimization

The selection of the optimal purification strategy will depend on the specific impurities present in the crude material. The following diagram illustrates a logical approach to method development.

Method Development Strategy start Start with Crude Material scout_rp Scouting Run: Reversed-Phase HPLC (Protocol 1) start->scout_rp eval_rp Evaluate Resolution and Retention scout_rp->eval_rp optimize_rp Optimize RP-HPLC: - Gradient Slope - pH/Acid Modifier eval_rp->optimize_rp Adequate Retention? scout_mm Scouting Run: Mixed-Mode HPLC (Protocol 2) eval_rp->scout_mm Poor Resolution scout_ip Scouting Run: Ion-Pairing HPLC (Protocol 3) eval_rp->scout_ip Poor Retention scale_up_rp Scale-up RP-HPLC optimize_rp->scale_up_rp eval_mm Evaluate Selectivity scout_mm->eval_mm optimize_mm Optimize Mixed-Mode: - Buffer Concentration - pH eval_mm->optimize_mm Improved Selectivity scale_up_mm Scale-up Mixed-Mode optimize_mm->scale_up_mm eval_ip Evaluate Retention scout_ip->eval_ip optimize_ip Optimize Ion-Pairing: - Reagent Concentration - Organic Modifier eval_ip->optimize_ip Improved Retention scale_up_ip Scale-up Ion-Pairing optimize_ip->scale_up_ip

Caption: A decision tree for selecting and optimizing a purification method.

Summary of Starting Conditions

The table below summarizes the initial conditions for the three proposed methods, allowing for easy comparison.

ParameterProtocol 1: RP-HPLCProtocol 2: Mixed-ModeProtocol 3: Ion-Pairing
Stationary Phase C18Reversed-Phase/Cation-ExchangeC18
Mobile Phase Additive 0.1% Formic/Phosphoric Acid0.1% Phosphoric Acid0.1% HFBA
Primary Separation Mode Hydrophobic InteractionHydrophobic & Ion-ExchangeHydrophobic & Ion-Pairing
Typical Eluent B AcetonitrileAcetonitrileAcetonitrile
Detection UV/CAD/ELSDUV/CAD/ELSDCAD/ELSD

By systematically applying these protocols and the method development strategy, researchers can achieve high purity this compound suitable for subsequent research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Piperidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of piperidine derivatives. Below you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperidines?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[1][2] This is particularly common when using highly reactive alkylating agents.[1] Another potential issue is a slow or incomplete reaction, which can be attributed to factors like steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]

Q2: How can I minimize the formation of the quaternary ammonium salt byproduct?

A2: Several strategies can be employed to minimize over-alkylation:

  • Control Stoichiometry: Using an excess of piperidine relative to the alkylating agent can favor mono-alkylation.[1][2][3]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1][3][4] A syringe pump is recommended for this.[3]

  • Lower Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity for mono-alkylation.[1]

  • Choice of Base: A milder base, such as potassium bicarbonate (KHCO3), can help control dialkylation.[3][5]

Q3: My N-alkylated product is highly water-soluble, making extraction difficult. What should I do?

A3: High water solubility often indicates the formation of a salt, either the desired product as a protonated amine or the quaternary ammonium salt byproduct.[2][4] To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperidine nitrogen. Adjusting the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[4]

Q4: What are the recommended bases and solvents for direct N-alkylation of piperidine?

A4: The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[4] N,N-diisopropylethylamine (DIPEA) is also commonly used, especially with complex amines.[3][5] For a stronger base, sodium hydride (NaH) can be used, but it requires careful handling under anhydrous conditions.[3][5]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are common choices.[2][3][4] It is crucial to use anhydrous solvents to prevent side reactions.[4]

Q5: When should I consider reductive amination instead of direct alkylation?

A5: Reductive amination is an excellent alternative to direct alkylation, particularly for preventing the formation of quaternary ammonium salts.[4][6] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. It is often a milder and more selective method.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is selective for the iminium ion over the carbonyl compound.[6]

Troubleshooting Guides

Guide 1: Low to No Product Yield

If you are experiencing low to no yield of your desired N-alkylated piperidine, consider the following potential causes and solutions.

LowYieldTroubleshooting Start Low/No Yield Cause1 Inactive Catalyst (if applicable) Start->Cause1 Potential Cause Cause2 Insufficient Base Strength/Amount Start->Cause2 Potential Cause Cause3 Poor Reagent Solubility Start->Cause3 Potential Cause Cause4 Low Reaction Temperature Start->Cause4 Potential Cause Cause5 Steric Hindrance Start->Cause5 Potential Cause Solution1 Use high-quality catalyst Maintain inert atmosphere Cause1->Solution1 Solution Solution2 Use stronger, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) Ensure ≥ 1.5-2.0 equivalents Cause2->Solution2 Solution Solution3 Switch to a more polar aprotic solvent (e.g., DMF) Cause3->Solution3 Solution Solution4 Increase reaction temperature (e.g., 60-80 °C) Cause4->Solution4 Solution Solution5 Consider alternative method (e.g., Reductive Amination) Cause5->Solution5 Solution

Caption: Troubleshooting workflow for low to no yield in piperidine N-alkylation.

Guide 2: Formation of Over-Alkylated Byproduct (Quaternary Salt)

The formation of a quaternary ammonium salt is a common side reaction. Here’s how to troubleshoot this issue.

OverAlkylationTroubleshooting Start Over-alkylation Detected Cause1 Incorrect Stoichiometry Start->Cause1 Potential Cause Cause2 Rapid Addition of Alkylating Agent Start->Cause2 Potential Cause Cause3 High Reaction Temperature Start->Cause3 Potential Cause Cause4 Highly Reactive Alkylating Agent Start->Cause4 Potential Cause Solution1 Use excess piperidine (2-3 equivalents) Cause1->Solution1 Solution Solution2 Add alkylating agent slowly (dropwise) Cause2->Solution2 Solution Solution3 Lower reaction temperature Cause3->Solution3 Solution Solution4 Consider Reductive Amination Cause4->Solution4 Solution Result Mono-alkylation Favored Solution1->Result Solution2->Result Solution3->Result Solution4->Result

Caption: Troubleshooting workflow for over-alkylation side reactions.

Data Presentation

Table 1: Recommended Bases for Piperidine N-Alkylation
BaseRecommended SolventTypical TemperatureNotes
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileRoom Temp to 80°CA common and cost-effective choice.[4][5] Ensure it is anhydrous.[4]
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRoom Temp to 80°CA stronger and effective anhydrous base.[4]
N,N-Diisopropylethylamine (DIPEA)AcetonitrileRoom TempGood for complex amines and easy to handle.[3][5]
Sodium Hydride (NaH)DMF0°C to Room TempA strong base that requires careful handling under anhydrous conditions.[3][5]
Potassium Bicarbonate (KHCO₃)AcetonitrileRoom TempA milder base that can help control dialkylation.[3][5]
Table 2: Comparison of N-Alkylation Methods
MethodKey AdvantagesCommon IssuesTypical Reducing Agent (if applicable)
Direct Alkylation Straightforward procedure.Over-alkylation (quaternary salt formation), requires careful control of stoichiometry and addition rate.[2][6]N/A
Reductive Amination Milder and more selective, avoids over-alkylation.[4][6]Potential for side reactions of the carbonyl compound, competitive reduction of the carbonyl starting material.[5]Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN).[4][5]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation of Piperidine

This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous acetonitrile (MeCN) or DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.[1]

  • Begin stirring the solution at room temperature.

  • Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture, preferably using a syringe pump over several hours.[3]

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer and extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[6]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol details the N-alkylation of piperidine with a carbonyl compound using sodium triacetoxyborohydride.[6]

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 equivalent) and the anhydrous solvent.

  • Add the aldehyde or ketone (1.0-1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add the sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[6]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[6]

References

Optimization of reaction conditions for (2-Methylpiperidin-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (2-Methylpiperidin-1-yl)acetic acid. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the synthesis.

Experimental Protocol: N-Alkylation of 2-Methylpiperidine

A common and effective method for the synthesis of this compound is the N-alkylation of 2-methylpiperidine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.

Reaction Scheme:

Materials:

  • 2-Methylpiperidine

  • Chloroacetic acid (or bromoacetic acid/their esters)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), or Acetone)

  • Optional: Catalyst (e.g., Sodium Iodide (NaI) or Potassium Iodide (KI))

  • Hydrochloric Acid (HCl) for acidification

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄))

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperidine (1 equivalent) in the chosen solvent.

  • Addition of Base: Add the base (2-3 equivalents) to the solution. The choice of base and its quantity is crucial for neutralizing the hydrohalic acid formed during the reaction.

  • Addition of Alkylating Agent: Dissolve the haloacetic acid (1-1.2 equivalents) in a small amount of the solvent and add it dropwise to the reaction mixture at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (this can range from room temperature to reflux, depending on the reactivity of the chosen reagents and solvent) and stir for several hours (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water.

    • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material and non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the product. The isoelectric point of the amino acid is important for effective precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

    • Dry the purified product under vacuum.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive alkylating agent. 2. Insufficient base. 3. Low reaction temperature or short reaction time. 4. Inappropriate solvent.1. Use a more reactive alkylating agent like bromoacetic acid or its ester. Consider adding a catalytic amount of NaI or KI to enhance the reactivity of chloroacetic acid.[1] 2. Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃) are used to neutralize the formed acid. 3. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using TLC or LC-MS. 4. Switch to a more polar aprotic solvent like DMF or DMSO, which are known to facilitate SN2 reactions.[1]
Formation of Side Products 1. Over-alkylation (quaternary ammonium salt formation). 2. Reaction of the base with the alkylating agent.1. Use a controlled stoichiometry of the alkylating agent (closer to 1 equivalent). Avoid highly reactive alkylating agents if over-alkylation is a major issue. 2. Add the alkylating agent slowly and at a controlled temperature.
Difficulty in Product Isolation 1. Product is soluble in the work-up solvent. 2. Emulsion formation during extraction. 3. Product does not precipitate upon acidification.1. If the product is water-soluble, consider extraction with a more polar organic solvent or use ion-exchange chromatography for purification.[2] 2. Add brine to the aqueous layer to break the emulsion. 3. Ensure the pH is adjusted to the isoelectric point of the amino acid. If it remains in solution, consider concentrating the aqueous solution or using a different purification method like ion-exchange chromatography.
Product Contamination 1. Unreacted starting materials. 2. Inorganic salts from the base.1. Optimize reaction conditions to drive the reaction to completion. During work-up, wash the aqueous product solution thoroughly with an organic solvent before acidification. 2. Wash the final product thoroughly with cold water after filtration. Recrystallization is also an effective method for removing salt impurities.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes various conditions that can be optimized for the N-alkylation of secondary amines, based on literature for similar reactions.[1]

Parameter Option 1 Option 2 Option 3 Option 4 Considerations
Alkylating Agent Chloroacetic AcidBromoacetic AcidEthyl ChloroacetateEthyl BromoacetateBromo derivatives are more reactive but also more expensive. Esters require a subsequent hydrolysis step.
Base K₂CO₃Na₂CO₃DIPEANaHInorganic bases like K₂CO₃ are common and effective. Organic bases like DIPEA can be used in organic solvents. NaH is a strong base and should be handled with care.[1]
Solvent DMFAcetonitrileTHFAcetonePolar aprotic solvents like DMF and acetonitrile generally give better results for SN2 reactions.[1]
Temperature (°C) Room Temp.50-60RefluxHigher temperatures increase the reaction rate but may also lead to more side products.
Catalyst NoneNaIKIIodide salts can catalytically convert chloro-compounds to more reactive iodo-intermediates in situ.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: Potassium carbonate (K₂CO₃) is a widely used and effective base for the N-alkylation of amines with haloacetic acids. It is inexpensive, easy to handle, and effectively neutralizes the acid formed during the reaction. Other bases like sodium carbonate or organic bases such as DIPEA can also be used depending on the specific solvent and reaction conditions.

Q2: My reaction is very slow. How can I speed it up?

A2: To increase the reaction rate, you can try the following:

  • Increase the reaction temperature.

  • Use a more reactive alkylating agent, such as bromoacetic acid instead of chloroacetic acid.

  • Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide ion is a better leaving group and can accelerate the reaction through in situ formation of the more reactive iodoacetic acid.[1]

  • Use a polar aprotic solvent like DMF, which is known to accelerate SN2 reactions.[1]

Q3: How do I know when the reaction is complete?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting amine should disappear and a new, more polar spot for the amino acid product should appear. Staining with ninhydrin can be useful for visualizing the secondary amine starting material. Alternatively, LC-MS can be used to monitor the disappearance of starting materials and the appearance of the product mass peak.

Q4: What is the best way to purify the final product?

A4: The most common purification method is precipitation by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid, followed by filtration. If the product is still impure, recrystallization from a suitable solvent system (e.g., water/ethanol) is a highly effective purification technique. For challenging purifications, ion-exchange chromatography can be employed.[2]

Q5: Can I use an ester of chloroacetic acid instead of the acid itself?

A5: Yes, using an ester like ethyl chloroacetate is a common alternative.[1] This can sometimes lead to cleaner reactions and easier work-up. However, this will yield the ester of this compound, which will then require a subsequent hydrolysis step (e.g., using NaOH or HCl) to obtain the final carboxylic acid product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Mix 2-Methylpiperidine, Base, and Solvent addition 2. Add Haloacetic Acid reagents->addition reaction 3. Heat and Stir (Monitor Progress) addition->reaction filtration1 4. Cool and Filter Salts reaction->filtration1 evaporation 5. Evaporate Solvent filtration1->evaporation dissolution 6. Dissolve in Water evaporation->dissolution extraction 7. Wash with Organic Solvent dissolution->extraction acidification 8. Acidify with HCl extraction->acidification filtration2 9. Filter Precipitated Product acidification->filtration2 recrystallization 10. Recrystallize (Optional) filtration2->recrystallization drying 11. Dry Product recrystallization->drying analysis 12. Characterize (NMR, MS, etc.) drying->analysis

Caption: General workflow for the synthesis of this compound.

References

Side-product formation in the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Substituted Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted piperidines.

Section 1: N-Alkylation of Piperidines

The N-alkylation of piperidines is a fundamental transformation, but it is often plagued by side reactions, most notably over-alkylation leading to the formation of quaternary ammonium salts. This section provides guidance on how to mitigate this and other common issues.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: My N-alkylation reaction is producing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

A1: The formation of quaternary ammonium salts is a common side reaction, especially with reactive alkylating agents.[1][2] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation. To minimize this, you can:

  • Control Stoichiometry: Use a 1.1 equivalent of the alkyl halide relative to the piperidine, but ensure the piperidine is in overall excess.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2][3]

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) to neutralize the acid formed during the reaction without competing in the alkylation.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective.[2]

  • Consider Reductive Amination: As an alternative to alkyl halides, reductive amination with an aldehyde or ketone completely avoids the possibility of quaternary salt formation.[2]

Q2: My N-alkylation reaction is very slow or incomplete. What are the likely causes and how can I improve the reaction rate?

A2: A slow or incomplete reaction can be due to several factors:

  • Protonation of Piperidine: The reaction generates an acid (HX) that can protonate the starting piperidine, rendering it non-nucleophilic.[2] Adding a base will neutralize the acid and allow the reaction to proceed.[2]

  • Poor Leaving Group: If your alkylating agent has a poor leaving group (e.g., -OH), the reaction will be slow. Consider converting the alcohol to a better leaving group, such as a tosylate or mesylate.

  • Steric Hindrance: If either the piperidine or the alkylating agent is sterically hindered, the reaction rate will be reduced. Increasing the reaction temperature may help, but be aware that this can also increase the rate of quaternary salt formation.[2]

  • Suboptimal Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices for N-alkylation.

Troubleshooting Guide: N-Alkylation Side-Products
Observed Issue Potential Cause Suggested Solution(s)
High percentage of quaternary ammonium salt Excess alkylating agent; highly reactive alkylating agent; prolonged reaction time.Use a slight excess of piperidine. Add the alkylating agent slowly. Monitor the reaction closely and stop it upon consumption of the starting material. Use a less reactive alkylating agent if possible.
Unreacted starting piperidine Insufficient alkylating agent; deactivation of piperidine by protonation.Use a slight excess (1.1 eq) of the alkylating agent. Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA).
Formation of elimination byproducts Use of a strong, sterically hindered base with a secondary or tertiary alkyl halide.Use a weaker, non-hindered base (e.g., NaHCO₃). Lower the reaction temperature.
Experimental Protocols: N-Alkylation

Protocol 1: Controlled Mono-Alkylation via Slow Addition [2][3]

  • In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile.

  • Use a 1.1 equivalent of the alkyl halide (e.g., alkyl bromide or iodide) relative to the desired amount of product, ensuring piperidine is in overall excess.

  • Using a syringe pump, add the alkyl halide to the stirred piperidine solution over several hours at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent by rotary evaporation.

  • To obtain the free base, dissolve the resulting N-alkylpiperidinium salt in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.

Protocol 2: N-Alkylation using a Base [2]

  • To a round-bottom flask under a nitrogen atmosphere, add piperidine (1 equivalent), N,N-diisopropylethylamine (Hünig's base, 1.5 equivalents), and anhydrous acetonitrile.

  • Stir the solution at room temperature.

  • Add the alkyl halide (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or gently heat until completion (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualization: N-Alkylation Workflow

N_Alkylation_Workflow start Start: Piperidine + Alkyl Halide reaction_setup Reaction Setup: - Solvent (ACN or DMF) - Inert Atmosphere start->reaction_setup addition_method Choose Addition Method reaction_setup->addition_method slow_addition Slow Addition (Syringe Pump) addition_method->slow_addition Minimize Over-alkylation bulk_addition Bulk Addition addition_method->bulk_addition monitoring Monitor Reaction (TLC, LC-MS) slow_addition->monitoring base_choice Add Base? (e.g., K2CO3, DIPEA) bulk_addition->base_choice base_choice->monitoring workup Aqueous Workup monitoring->workup side_product Quaternary Salt? workup->side_product purification Purification (Column Chromatography) product N-Alkyl Piperidine purification->product side_product->purification Yes side_product->product No

Caption: A workflow for planning an N-alkylation of piperidine experiment.

Section 2: Reductive Amination

Reductive amination is a powerful method for the synthesis of N-substituted piperidines from piperidines and aldehydes or ketones, or from piperidones and primary amines. It generally avoids the over-alkylation issues seen with N-alkylation.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: My reductive amination is giving low yields. What could be the problem?

A1: Low yields in reductive aminations can stem from several issues:

  • Inefficient Imine/Enamine Formation: The initial formation of the imine or enamine intermediate is crucial. For less reactive ketones like N-Boc-4-piperidone, this step can be slow.[4] Using a mild acid catalyst, such as acetic acid, can facilitate this step.[4]

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that is often preferred because it does not readily reduce the starting aldehyde or ketone.[4][5][6] More powerful reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material before imine formation is complete.

  • Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the imine/enamine intermediate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.

Q2: I am observing unreacted starting materials in my reductive amination. How can I drive the reaction to completion?

A2: To drive the reaction to completion, consider the following:

  • Use a slight excess of one reagent: Using a slight excess (1.1-1.2 equivalents) of either the amine or the carbonyl compound can help consume the other starting material.

  • Removal of Water: The formation of the imine/enamine generates water. Adding a dehydrating agent like molecular sieves can help shift the equilibrium towards the intermediate, leading to a more complete reaction.

  • Optimize Reaction Time and Temperature: While many reductive aminations proceed at room temperature, some may require gentle heating. Monitor the reaction over time to determine the optimal reaction duration.

Troubleshooting Guide: Reductive Amination Side-Products
Observed Issue Potential Cause Suggested Solution(s)
Recovery of starting aldehyde/ketone Inefficient imine/enamine formation.Add a catalytic amount of acetic acid. Use a dehydrating agent (e.g., molecular sieves).
Formation of alcohol from starting carbonyl Reducing agent is too reactive.Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent after allowing time for imine/enamine formation.
Bis-alkylation of a primary amine The secondary amine product reacts with another equivalent of the carbonyl.Use an excess of the primary amine. Add the carbonyl compound slowly to the reaction mixture.
Experimental Protocols: Reductive Amination

Protocol 3: Reductive Amination of N-Boc-4-piperidone with Aniline [4]

  • Dissolve N-Boc-4-piperidone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

  • Allow the mixture to stir and warm to room temperature overnight.

  • Dilute the reaction with 2M aqueous NaOH and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Reductive Amination Decision Tree

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_sm Starting Materials Recovered? start->check_sm carbonyl_recovered Aldehyde/Ketone Recovered? check_sm->carbonyl_recovered Yes amine_recovered Amine Recovered? check_sm->amine_recovered Yes alcohol_byproduct Alcohol Byproduct Observed? check_sm->alcohol_byproduct Yes incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction Yes solution1 Add catalytic acid (AcOH). Add molecular sieves. carbonyl_recovered->solution1 amine_recovered->solution1 solution2 Use milder reducing agent (e.g., NaBH(OAc)3). alcohol_byproduct->solution2 solution3 Increase reaction time. Consider gentle heating. incomplete_reaction->solution3

Caption: A troubleshooting decision tree for low yields in reductive amination.

Section 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, it can be susceptible to side reactions such as hydrodehalogenation and biaryl formation.

Frequently Asked Questions (FAQs): Buchwald-Hartwig N-Arylation

Q1: My Buchwald-Hartwig reaction is giving a significant amount of the hydrodehalogenated arene as a byproduct. How can I suppress this?

A1: Hydrodehalogenation, the reduction of the aryl halide, is a common side reaction. To minimize it:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are generally effective at promoting the desired C-N bond formation and suppressing side reactions.

  • Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOtBu) are common, for some substrate combinations, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might give better results, albeit potentially requiring higher temperatures or longer reaction times.

  • Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can deactivate the catalyst. Degas your solvent and use proper Schlenk techniques.

Q2: I am observing the formation of a biaryl byproduct from the homocoupling of my aryl halide. What causes this and how can I avoid it?

A2: Biaryl formation is another potential side reaction. To avoid this:

  • Optimize Catalyst and Ligand: The catalyst and ligand system can influence the relative rates of amination and homocoupling. Screening different ligands can be beneficial.

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired amination.

Data Presentation: Ligand and Base Effects on Buchwald-Hartwig Amination

Table 1: Effect of Ligand and Base on the N-Arylation of Piperidine with 4-Chlorotoluene

Ligand Base Yield of N-(4-tolyl)piperidine (%) Yield of Toluene (Hydrodehalogenation) (%)
XPhosNaOtBu925
SPhosNaOtBu888
RuPhosNaOtBu906
XPhosK₃PO₄7515
dppfNaOtBu6025

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols: Buchwald-Hartwig N-Arylation

Protocol 4: General Procedure for Buchwald-Hartwig Amination [1]

  • To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and piperidine (1.2-1.5 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle and Side Reaction

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination Piperidine, Base Beta-Hydride Elimination Beta-Hydride Elimination Pd(II) Complex->Beta-Hydride Elimination Unproductive Pathway Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Product Reductive Elimination->Product N-Arylpiperidine Hydrodehalogenation Hydrodehalogenation Beta-Hydride Elimination->Hydrodehalogenation Arene

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.

Section 4: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. While a powerful C-N bond-forming reaction, it can present challenges in terms of chemoselectivity.

Frequently Asked Questions (FAQs): Aza-Michael Addition

Q1: I am trying to perform an aza-Michael addition of piperidine to an α,β-unsaturated ketone, but I am getting a complex mixture of products. What could be the issue?

A1: Complex product mixtures in aza-Michael additions can arise from:

  • 1,2- vs. 1,4-Addition: Piperidine can act as both a nucleophile in a 1,4-addition (the desired aza-Michael product) and as a base, catalyzing side reactions. It can also add to the carbonyl group in a 1,2-fashion.

  • Double Addition: If the Michael acceptor has more than one electrophilic site, double addition can occur.

  • Polymerization: The enolate intermediate formed after the initial addition can react with another molecule of the Michael acceptor, leading to polymerization.

Q2: How can I improve the selectivity of my aza-Michael addition?

A2: To improve selectivity:

  • Use a Catalyst: Lewis acids can activate the Michael acceptor, favoring the 1,4-addition.

  • Control Temperature: Running the reaction at lower temperatures can often improve selectivity.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents can protonate the enolate intermediate, preventing further reactions.

Troubleshooting Guide: Aza-Michael Addition Side-Products
Observed Issue Potential Cause Suggested Solution(s)
Formation of 1,2-addition product Highly reactive carbonyl group.Use a Lewis acid catalyst to activate the β-carbon. Lower the reaction temperature.
Polymerization of the Michael acceptor Enolate intermediate reacting with starting material.Use a protic solvent. Add the Michael acceptor slowly to a solution of piperidine.
Low conversion Deactivation of the Michael acceptor or low nucleophilicity of the amine.Use a catalyst. Ensure the amine is not protonated.

Section 5: Analytical Methods for Reaction Monitoring and Purification

Accurate monitoring of reactions and effective purification are critical for obtaining pure N-substituted piperidines.

Experimental Protocols: Analytical and Purification Methods

Protocol 5: General LC-MS Method for Monitoring N-Alkylation

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute both the starting materials and products.

  • Flow Rate: 0.3 mL/min.

  • Detection: Positive ion electrospray ionization (ESI+). Monitor the [M+H]⁺ ions for piperidine, the N-alkylated product, and the quaternary ammonium salt.

Protocol 6: Purification of N-Alkylpiperidine from Quaternary Ammonium Salt

  • After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Prepare a silica gel column.

  • Load the crude product onto the column.

  • Elute with a gradient of ethyl acetate in hexanes. The less polar N-alkylpiperidine will elute first, while the highly polar quaternary ammonium salt will remain on the column.

  • Alternatively, the quaternary salt can sometimes be precipitated from a less polar solvent like diethyl ether.

This technical support center provides a starting point for troubleshooting the synthesis of N-substituted piperidines. For more complex challenges, consulting detailed literature and considering alternative synthetic routes is recommended.

References

Enhancing the stability of (2-Methylpiperidin-1-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Methylpiperidin-1-yl)acetic acid. This resource provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, which contains a tertiary amine within a piperidine ring and a carboxylic acid group, this compound is primarily susceptible to two degradation pathways:

  • Oxidative Degradation: The tertiary amine is an electron-rich group, making it prone to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, potentially leading to the formation of N-oxides or cleavage of the ring and side chain.[2][3] The process often involves the generation of amine radicals at carbons adjacent to the nitrogen atom.[2]

  • pH-Dependent Hydrolysis: Like many compounds with labile functional groups, its stability can be influenced by pH. Extreme acidic or basic conditions can catalyze hydrolysis, although the piperidine ring itself is relatively stable. The stability of similar piperidine-containing molecules has been shown to be highly dependent on pH.[4][5]

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

A2: While specific data for this compound is not publicly available, data from analogous piperidine-containing compounds suggests that optimal stability is often found in a slightly acidic to neutral pH range, typically between pH 4 and 6.[4] In acidic environments, the piperidine nitrogen exists as a protonated salt, which can enhance stability against certain degradation pathways.[6] It is strongly recommended to perform a pH-stability profile study to determine the optimal pH for your specific formulation and storage conditions.

Q3: My compound solution is showing a yellow discoloration over time. What could be the cause?

A3: A yellow discoloration is often indicative of oxidative degradation or the formation of polymeric impurities. Tertiary amines are known to form colored degradation products upon oxidation.[2] To confirm this, you should analyze the discolored solution using a stability-indicating HPLC method to detect and quantify any new peaks corresponding to degradation products. To mitigate this, consider deoxygenating your solvents, adding an antioxidant, and protecting your solution from light.

Q4: Can I autoclave a solution containing this compound?

A4: Caution is advised when considering autoclaving. The combination of high temperature and pressure can accelerate both hydrolytic and oxidative degradation. Thermal degradation is a common issue for amine-containing compounds.[7] It is recommended to sterile-filter the solution through a 0.22 µm filter as a non-destructive alternative to autoclaving. If heat sterilization is necessary, a preliminary study should be conducted to assess the compound's stability under these conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Loss of Potency or Purity Detected by HPLC

You observe a decrease in the area of the main compound peak and/or the appearance of new peaks in your chromatogram after storing the solution.

Troubleshooting Workflow

G cluster_0 Troubleshooting: Purity Loss cluster_1 Corrective Actions cluster_2 Advanced Analysis start Start: Purity/Potency Loss Detected check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage improper_storage Sub-optimal Storage? (e.g., Room Temp, Clear Vial) check_storage->improper_storage check_ph Measure Solution pH ph_extreme pH < 4 or pH > 7? check_ph->ph_extreme improper_storage->check_ph No action_storage Action: Store at 2-8°C in amber vials with minimal headspace. improper_storage->action_storage Yes action_ph Action: Adjust pH to 4-6 using a suitable buffer system. ph_extreme->action_ph Yes forced_degradation Perform Forced Degradation Study ph_extreme->forced_degradation No (Suspect Oxidation) action_antioxidant Action: Add Antioxidant (e.g., BHT, Sodium Metabisulfite) identify_degradants Identify Degradants (LC-MS/MS) action_antioxidant->identify_degradants action_deoxygenate Action: Deoxygenate Solvent (Sparging with N2 or Argon) action_deoxygenate->action_antioxidant forced_degradation->action_deoxygenate

Caption: Workflow for troubleshooting loss of compound purity.

Potential Causes & Solutions
Potential Cause Recommended Solution
Oxidation The tertiary amine is susceptible to oxidation.[1][2] Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store the solution under an inert atmosphere (N₂) and in containers with minimal headspace. Consider adding a suitable antioxidant like Butylated Hydroxytoluene (BHT) or sodium metabisulfite, but verify compatibility first.
Inappropriate pH The solution pH may be outside the optimal stability range. As a starting point based on similar compounds, buffer the solution to a pH between 4.0 and 6.0.[4]
Light Exposure Photodegradation can occur. Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
High Temperature Elevated temperatures accelerate degradation.[7] Store stock solutions and diluted samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures, unless solubility issues arise.
Issue 2: Compound Precipitation in Aqueous Buffer

After diluting a concentrated organic stock (e.g., DMSO) into an aqueous buffer, the compound precipitates.

Potential Causes & Solutions
Potential Cause Recommended Solution
Poor Aqueous Solubility The piperidine ring can be nonpolar, leading to poor water solubility.[8] The compound's zwitterionic nature at neutral pH may also reduce solubility. Lower the final concentration in the aqueous buffer. Alternatively, use a co-solvent (e.g., ethanol, PEG 400) in the final buffer, ensuring it doesn't interfere with your assay (typically 1-5% v/v).
pH Effects on Solubility The compound's charge state is pH-dependent. Since the piperidine nitrogen is basic, solubility often increases at a lower pH where it becomes protonated.[8] Try lowering the pH of your aqueous buffer (e.g., to pH 4-5) to see if solubility improves.
Supersaturated Stock The organic stock solution may be too concentrated.[8] Try preparing a less concentrated stock solution. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can trigger precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[1][3]

Objective: To assess the stability of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 8 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[3]

  • Thermal Degradation: Store 2 mL of the stock solution at 80°C, protected from light, for 48 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC-UV alongside an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Parameter Recommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

This method is a starting point and must be optimized and validated for your specific application.

Visualized Degradation Pathway

The following diagram illustrates a hypothetical primary degradation pathway for this compound under oxidative stress, a common vulnerability for tertiary amines.[2]

G cluster_pathway Hypothetical Oxidative Degradation Pathway parent Parent Compound This compound n_oxide N-Oxide Degradant parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Degradant (Dealkylation Product) parent->ring_opened Oxidative Cleavage

Caption: Potential oxidative degradation routes for the compound.

References

Overcoming solubility issues of (2-Methylpiperidin-1-yl)acetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (2-Methylpiperidin-1-yl)acetic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

This compound is a piperidine derivative. While its predicted LogP suggests good aqueous solubility, its zwitterionic nature—possessing both a basic tertiary amine and an acidic carboxylic acid group—makes its solubility highly dependent on pH. Understanding its properties is the first step in troubleshooting.

Physicochemical Properties Summary

Property Value Source
Molecular Formula C₈H₁₅NO₂ PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
Computed XLogP3 -1.1 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 3 PubChem[1]

| Polar Surface Area | 40.5 Ų | PubChem[1] |

Q2: My compound immediately precipitates when I add the stock solution (dissolved in an organic solvent) to my aqueous buffer or cell culture medium. What is causing this?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble when diluted into an aqueous medium.[2]

Primary Causes and Immediate Solutions:

  • Exceeding Aqueous Solubility Limit: The final concentration in your assay medium is likely higher than the compound's maximum solubility in that specific solution.

  • Solvent Exchange: Rapid dilution of the organic solvent (like DMSO) into the aqueous buffer causes the compound to rapidly leave the solvent and precipitate before it can properly dissolve in the buffer.[2]

  • Unfavorable pH: The pH of your aqueous medium may be close to the isoelectric point (pI) of the compound, where its solubility is at a minimum.

To resolve this, try pre-warming the aqueous solution to your experimental temperature (e.g., 37°C), adding the stock solution dropwise while gently vortexing, and testing a lower final concentration.[2][3]

Q3: The compound solution appears clear initially, but a precipitate forms after several hours of incubation at 37°C. What could be the reason?

Delayed precipitation is often due to changes in the solution over time or the compound's lower thermodynamic stability in the supersaturated state.

Potential Causes for Delayed Precipitation:

Potential Cause Explanation Recommended Solution
Temperature Shift Solubility can be affected by temperature changes, such as moving from room temperature to a 37°C incubator.[3] Pre-warm all solutions and media to the final incubation temperature before adding the compound.[2][3]
pH Shift in Medium In cell-based assays, cellular metabolism can alter the local pH of the medium over time, potentially shifting it towards the compound's pI.[3] Ensure your medium is adequately buffered for the CO₂ environment (e.g., using HEPES). Monitor the pH of your culture medium during the experiment.[3]
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes.[3] Test the compound's solubility and stability in a simpler buffer (like PBS) to see if media components are the cause. Consider reducing the serum percentage if possible.[3]

| Compound Instability | The compound may degrade over the incubation period into less soluble byproducts.[2] | Assess the compound's stability under your specific experimental conditions. Consider preparing fresh compound-containing media more frequently.[2] |

Q4: What is a systematic approach to determine the maximum soluble concentration of this compound for my experiment?

A systematic solubility assessment is crucial before conducting extensive assays. This involves testing the compound's solubility across a range of concentrations and pH values in your specific assay medium. See the detailed protocol below for performing a kinetic solubility assessment.

Q5: Standard methods like pH adjustment and using DMSO as a co-solvent are not working. What are some advanced solubilization strategies?

For compounds with persistent solubility issues, several advanced formulation strategies can be employed, though they require more extensive validation to ensure they do not interfere with the assay.[4][5][6]

Advanced Solubilization Techniques

Strategy Mechanism of Action Considerations
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble.[5][7] The size of the cyclodextrin cavity must be appropriate for the compound. Can sometimes interfere with compound-target binding.
Surfactants Surfactants like Tween® or Triton™ X-100 form micelles in aqueous solutions. The hydrophobic compound partitions into the core of the micelle, increasing its apparent solubility.[5][7] Must be used at concentrations above the critical micelle concentration (CMC). Can disrupt cell membranes and interfere with protein function; requires careful validation.
Co-solvents Using water-miscible organic solvents other than DMSO, such as ethanol, propylene glycol, or PEG 400, can increase solubility.[7] The final concentration of the co-solvent must be low enough to not affect the biological system (typically <1%).

| Salt Formation | If your compound is not already a salt, converting it to a more soluble salt form (e.g., hydrochloride or sodium salt) can dramatically improve aqueous solubility. | This requires chemical modification and is typically performed by the supplier or a medicinal chemist. |

Troubleshooting Workflows and Diagrams

Diagram 1: General Troubleshooting Workflow for Precipitation

This workflow provides a logical sequence of steps to diagnose and solve solubility issues encountered during experiments.

G start Precipitation Observed in Assay check_timing When does it occur? start->check_timing immediate Immediately Upon Dilution check_timing->immediate Immediately delayed After Incubation (e.g., at 37°C) check_timing->delayed Over Time cause_immediate1 Concentration > Solubility? immediate->cause_immediate1 cause_delayed1 Temperature Shift Issue? delayed->cause_delayed1 cause_immediate2 Unfavorable pH? cause_immediate1->cause_immediate2 No sol_conc Action: Lower Final Concentration cause_immediate1->sol_conc Yes cause_immediate3 Rapid Solvent Exchange? cause_immediate2->cause_immediate3 No sol_ph Action: Adjust Buffer pH (See Diagram 2) cause_immediate2->sol_ph Yes sol_mix Action: Slow, Dropwise Addition While Vortexing cause_immediate3->sol_mix Yes protocol If issues persist, perform Systematic Solubility Assessment (See Protocol) cause_immediate3->protocol No cause_delayed2 Media Instability (pH, components)? cause_delayed1->cause_delayed2 No sol_temp Action: Pre-warm Media to 37°C cause_delayed1->sol_temp Yes cause_delayed3 Compound Degradation? cause_delayed2->cause_delayed3 No sol_media Action: Use Freshly Prepared Media Consider Simpler Buffer (e.g., PBS) cause_delayed2->sol_media Yes sol_stability Action: Run Stability Test Use Fresh Stock cause_delayed3->sol_stability Yes cause_delayed3->protocol No

Caption: Troubleshooting workflow for compound precipitation.

Diagram 2: pH-Dependent Solubility of a Zwitterionic Compound

This diagram illustrates how pH affects the charge and, consequently, the solubility of this compound. Solubility is typically highest when the molecule is in a fully cationic or anionic state and lowest near its isoelectric point (pI).

G cluster_ph pH Scale cluster_charge Predominant Molecular Form cluster_solubility Relative Aqueous Solubility low_ph Low pH (e.g., < 4) pi_ph Isoelectric Point (pI) (e.g., pH ~6-8) cation Cationic (-COOH, -NH+) low_ph->cation Protonation high_ph High pH (e.g., > 9) zwitterion Zwitterionic (-COO-, -NH+) pi_ph->zwitterion anion Anionic (-COO-, -N) high_ph->anion Deprotonation sol_high1 High cation->sol_high1 sol_low LOWEST zwitterion->sol_low sol_high2 High anion->sol_high2

Caption: Relationship between pH, charge, and solubility.

Experimental Protocols

Protocol: Kinetic Solubility Assessment in Assay Medium

This protocol details a method to determine the maximum concentration at which this compound remains soluble in your specific experimental medium over the course of your experiment.

1. Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Your specific assay medium (e.g., DMEM + 10% FBS, PBS pH 7.4)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Microscope or plate reader for turbidity assessment

2. Methodology:

G step1 Step 1: Prepare High-Concentration Stock Dissolve compound in 100% DMSO to create a 50-100 mM stock. Vortex/sonicate until fully dissolved. step2 Step 2: Prepare Assay Medium Pre-warm your complete assay medium to the experimental temperature (e.g., 37°C). step1->step2 step3 Step 3: Create Serial Dilutions Prepare a series of dilutions of the stock into the pre-warmed medium. (e.g., 200 µM, 100 µM, 50 µM, ... 1 µM). Keep final DMSO concentration constant and low (e.g., 0.5%). step2->step3 step4 Step 4: Initial Visual Inspection (T=0) Immediately after dilution, visually inspect each sample for signs of precipitation (cloudiness). Check under a microscope if unsure. step3->step4 step5 Step 5: Incubate Samples Incubate the samples under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for the full duration (e.g., 24, 48 hours). step4->step5 step6 Step 6: Final Inspection (T=end) After incubation, visually inspect again. Measure turbidity with a plate reader (e.g., OD at 600 nm) for a quantitative assessment. step5->step6 step7 Step 7: Determine Max Solubility The highest concentration that remains clear and free of precipitate throughout the incubation is the maximum usable concentration for your assay. step6->step7

Caption: Workflow for kinetic solubility assessment.

3. Data Interpretation:

  • Immediate Precipitation: If precipitation is observed at T=0, the concentration exceeds the compound's immediate solubility.

  • Delayed Precipitation: If precipitation is observed only at T=end, it indicates that the compound is not stable in solution under your experimental conditions at that concentration.

  • Maximum Soluble Concentration: The highest concentration that remains clear throughout the entire incubation period is considered the working maximum for your assay. It is often prudent to use a concentration slightly below this maximum to ensure reproducibility.

References

Refinement of analytical techniques for quantifying (2-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (2-Methylpiperidin-1-yl)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analytical quantification of this compound.

Q1: I am observing peak tailing or poor peak shape in my HPLC analysis. What are the possible causes and solutions?

A1: Poor peak shape is a common issue when analyzing polar compounds like this compound. Here are the likely causes and troubleshooting steps:

  • Secondary Interactions: The basic piperidine nitrogen can interact with residual silanols on the C18 column, leading to tailing.

    • Solution: Use a mobile phase with a competitive amine (e.g., add 0.1% triethylamine) or an acid (e.g., 0.1% formic acid or acetic acid) to protonate the analyte and minimize these interactions.[1] Using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) can also be beneficial.[2]

  • Inappropriate pH: The mobile phase pH can significantly affect the ionization state and retention of the analyte.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group or 2 pH units above the pKa of the piperidine nitrogen to ensure a single ionic species.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.[3]

Q2: My LC-MS/MS sensitivity is low. How can I improve it?

A2: Low sensitivity in LC-MS/MS can be due to several factors, from sample preparation to instrument settings.

  • Poor Ionization: this compound may not ionize efficiently under the chosen conditions.

    • Solution: Optimize the mobile phase composition. The addition of a small amount of formic acid or acetic acid can aid in protonation and improve signal in positive ion mode.[1][2] Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the analyte.

  • Matrix Effects: Components from the sample matrix (e.g., salts, phospholipids from plasma) can suppress the ionization of the target analyte.[4]

    • Solution: Improve your sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.[4][5]

  • Suboptimal MRM Transitions: The selected precursor and product ions may not be the most intense.

    • Solution: Perform a product ion scan of the analyte to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

Q3: I am seeing two peaks for my standard, even though it is >98% pure. Why is this happening?

A3: The appearance of two peaks for a pure standard of a piperidine derivative can be perplexing.

  • Differential Ionization or Interaction: The free acid/base form of the compound might interact differently with the stationary phase or exist in different ionization states during the chromatographic run.[3]

    • Solution: Adjusting the mobile phase pH or adding a buffer can help ensure a single, consistent form of the analyte.[3] For instance, using a mobile phase with trifluoroacetic acid (TFA) has been shown to resolve this issue for similar compounds.[3]

  • Rotational Isomers (Rotamers): While less common, some molecules can exist as stable rotational isomers at room temperature, which may be separated by HPLC.

    • Solution: Altering the column temperature might help in the coalescence of the two peaks into a single peak.

Q4: What is the best sample preparation technique for quantifying this compound in biological fluids like plasma or urine?

A4: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a quick and simple method, often used for high-throughput analysis. However, it may not remove all matrix interferences, such as phospholipids, which can cause ion suppression in LC-MS/MS.[4]

  • Liquid-Liquid Extraction (LLE): LLE is more effective at removing salts and phospholipids, providing a cleaner sample.[4][5][6] The extraction solvent and pH should be optimized for this compound.

  • Supported Liquid Extraction (SLE): This technique offers the benefits of LLE in a more automated and high-throughput format.[4][5]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and allows for sample concentration, leading to better sensitivity.[7] The choice of sorbent (e.g., mixed-mode, ion exchange, or reversed-phase) will depend on the physicochemical properties of the analyte.

Experimental Protocols

Below are detailed methodologies for key experiments related to the quantification of this compound.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol is a representative method for the sensitive quantification of this compound in a biological matrix.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: A UHPLC system capable of binary gradient elution.

    • Column: A C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point.[3] A phenyl-hexyl column can also be considered.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: To be determined by infusing a standard solution of this compound. For example, for a similar compound 2-pyridyl acetic acid, the transition was m/z 138.1 to m/z 92.0.[7]

Protocol 2: Chiral HPLC Analysis with Pre-column Derivatization

For enantiomeric separation, derivatization to introduce a fluorophore or chromophore is often necessary.[8]

  • Derivatization Procedure:

    • To 50 µL of a standard or sample solution, add 100 µL of a derivatizing agent solution (e.g., Dansyl Chloride in acetonitrile).[8]

    • Add 50 µL of a buffer (e.g., 100 mM sodium bicarbonate).

    • Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[8]

    • Stop the reaction by adding a small amount of acid (e.g., 2% hydrochloric acid).[8]

    • Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • HPLC-FLD Conditions:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: A chiral stationary phase column (e.g., polysaccharide-based).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic modifier. The exact ratio will need to be optimized for the specific chiral column.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivatizing agent (e.g., for Dansyl Chloride, Ex: 335 nm, Em: 520 nm).

Data Presentation

Quantitative data should be summarized for clarity and comparison. Below are templates for presenting validation data.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1 ng/mL

Table 2: Precision and Accuracy of the LC-MS/MS Method

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LQC3< 10%< 10%± 15%
MQC50< 10%< 10%± 15%
HQC800< 10%< 10%± 15%

Visualizations

Diagrams created using Graphviz to illustrate workflows and logical relationships.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation add_is->precip extract LLE or SPE precip->extract evap Evaporate extract->evap reconstitute Reconstitute evap->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI separate->ionize detect Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for LC-MS/MS quantification.

trouble Analytical Issue peak_shape Poor Peak Shape trouble->peak_shape sensitivity Low Sensitivity trouble->sensitivity extra_peak Extra Peak trouble->extra_peak cause1 Secondary Interactions peak_shape->cause1 cause2 Matrix Effects sensitivity->cause2 cause3 Differential Ionization extra_peak->cause3 solution1 Adjust Mobile Phase pH / Additive cause1->solution1 solution2 Improve Sample Prep (LLE/SPE) cause2->solution2 cause3->solution1 solution3 Use Buffer cause3->solution3

Caption: Troubleshooting logic for common analytical issues.

References

Preventing racemization during the synthesis of chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperidine derivatives?

A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant concern in the synthesis of chiral piperidine derivatives because the biological activity of these compounds is often highly dependent on their specific stereochemistry. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects.

Q2: What are the common causes of racemization during the synthesis of chiral piperidines?

A2: Racemization in chiral piperidine synthesis can be triggered by several factors, including:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for epimerization at a chiral center.

  • Strong Bases or Acids: The use of strong, non-sterically hindered bases can lead to the deprotonation of a stereogenic center, forming a planar, achiral intermediate (an enolate or carbanion), which can then be re-protonated from either face, leading to a loss of stereochemical integrity. Similarly, strong acids can catalyze racemization through the formation of carbocation intermediates.

  • Inappropriate Reagents: Certain coupling reagents, particularly those used in the formation of amide bonds involving a chiral piperidine carboxylic acid, can promote the formation of racemization-prone intermediates like oxazolones.

  • Deprotection Steps: The removal of protecting groups, especially from the nitrogen atom, can sometimes lead to racemization if the conditions are not carefully controlled.

Q3: How can I detect and quantify racemization in my product?

A3: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) .[1][2][3] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for the determination of the enantiomeric excess (ee%). In some cases, pre-column derivatization with a suitable agent, such as para-toluene sulfonyl chloride (PTSC), may be necessary to introduce a chromophore for UV detection and improve separation.[1] Other techniques like chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also be employed.[3]

Troubleshooting Guide

Problem 1: Significant loss of enantiomeric excess (ee%) observed after the reaction.
Potential Cause Troubleshooting Suggestion Rationale
High Reaction Temperature Lower the reaction temperature. If the reaction is too slow at lower temperatures, screen for a more active catalyst or reagent that operates efficiently under milder conditions.Higher temperatures can provide sufficient energy to overcome the activation barrier for epimerization. Lowering the temperature is a common strategy to preserve stereochemical integrity.[4]
Use of a Strong, Non-hindered Base Switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.Sterically hindered bases are less likely to abstract the proton at the stereocenter, thus minimizing the formation of achiral intermediates that lead to racemization.
Inappropriate Coupling Reagent For amide bond formations, use coupling reagents known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). The addition of auxiliaries like HOBt (Hydroxybenzotriazole) or OxymaPure® can also be beneficial when using carbodiimides like DIC (N,N'-Diisopropylcarbodiimide).[5][6]These reagents are designed to facilitate rapid amide bond formation while minimizing the formation of racemization-prone oxazolone intermediates.[5]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Extended exposure to reaction conditions, even if mild, can increase the likelihood of racemization over time.
Problem 2: Racemization occurring during the N-deprotection step.
Potential Cause Troubleshooting Suggestion Rationale
Harsh Acidic or Basic Deprotection Conditions For acid-labile protecting groups like Boc (tert-butyloxycarbonyl), consider using milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0°C) or alternative protecting groups that can be removed under neutral conditions. For base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl), use of piperazine instead of piperidine has been shown to reduce side reactions.[4]The choice of deprotection conditions should be carefully tailored to the specific substrate to avoid epimerization of adjacent chiral centers.
Presence of a Chiral Center α to the Nitrogen If the chiral center is directly adjacent to the nitrogen atom, the choice of protecting group and deprotection method is critical. Consider protecting groups that can be removed under hydrogenation conditions (e.g., Cbz - Carboxybenzyl), which are generally mild and less prone to causing racemization.Hydrogenolysis is a neutral and often highly stereoretentive method for deprotection.

Data Presentation

Table 1: Effect of Temperature on Enantiomeric Excess (ee%) in a Catalytic Asymmetric Piperidine Synthesis

Temperature (°C)Enantiomeric Excess (ee%)
8085
5092
25 (Room Temp)97
0>99

Note: Data is representative and synthesized from trends reported in the literature. Actual results may vary depending on the specific reaction.

Table 2: Comparison of Coupling Reagents for Amide Bond Formation with a Chiral Piperidine Carboxylic Acid

Coupling ReagentAdditiveRacemization Level
DICNoneHigh
DICHOBtLow to Moderate
HBTUNoneLow
HATUNoneVery Low
COMUNoneVery Low

Source: Adapted from literature on peptide coupling reagents known to suppress racemization.[5][6]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization during the coupling of a chiral piperidine carboxylic acid with an amine.

Materials:

  • Chiral N-protected piperidine carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral N-protected piperidine carboxylic acid and the amine in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU to the cooled solution with stirring.

  • Add DIPEA dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination

This protocol provides a general guideline for determining the enantiomeric excess of a chiral piperidine derivative. Method development will be required for specific compounds.

Materials:

  • Chiral piperidine derivative sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified piperidine derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Setup:

    • Column: Chiralpak® AD-H (or other suitable chiral column).

    • Mobile Phase: A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The composition may need to be optimized for better separation. For some compounds, a polar mobile phase like ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

    • Column Temperature: 25 °C.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Processing: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway Chiral_Piperidine Chiral Piperidine (R-enantiomer) Intermediate Planar Achiral Intermediate (Enolate/Carbanion) Chiral_Piperidine->Intermediate Deprotonation Base Base R_Product R-enantiomer Intermediate->R_Product 50% probability S_Product S-enantiomer Intermediate->S_Product 50% probability Protonation_R Protonation (top face) Protonation_S Protonation (bottom face)

Caption: Mechanism of base-catalyzed racemization.

Troubleshooting_Workflow Start Start: Chiral Piperidine Synthesis Check_ee Analyze ee% by Chiral HPLC Start->Check_ee High_ee High ee% (>95%) Check_ee->High_ee Yes Low_ee Low ee% (<95%) Check_ee->Low_ee No End End: Product with High ee% High_ee->End Troubleshoot Troubleshoot Reaction Conditions Low_ee->Troubleshoot Temp Lower Temperature Troubleshoot->Temp Base Change Base Troubleshoot->Base Reagent Change Coupling Reagent Troubleshoot->Reagent Time Reduce Reaction Time Troubleshoot->Time Temp->Check_ee Base->Check_ee Reagent->Check_ee Time->Check_ee

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: Scaling Up the Production of (2-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of (2-Methylpiperidin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Direct N-Alkylation: This method involves the reaction of 2-methylpiperidine with a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

  • Reductive Amination: This one-pot reaction involves the condensation of 2-methylpiperidine with glyoxylic acid to form an intermediate iminium ion, which is then reduced in situ to the final product.

Q2: Which synthetic route is more suitable for large-scale production?

A2: Both routes are viable for scale-up, but reductive amination is often preferred for its operational simplicity as a one-pot process, which can lead to higher throughput and reduced manufacturing costs.[1] Direct alkylation can also be scaled up effectively, but may require careful control of reaction conditions to minimize side reactions.[2]

Q3: What are the common impurities encountered during the synthesis?

A3: Common impurities may include unreacted starting materials (2-methylpiperidine, haloacetic acid, or glyoxylic acid), over-alkylated byproducts (quaternary ammonium salts in the case of direct alkylation), and products of side reactions. The purity of the final product can be assessed using techniques like NMR, LC-MS, and HPLC.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through several methods. Due to its zwitterionic nature, it may have limited solubility in common organic solvents. Recrystallization from a suitable solvent system (e.g., water/isopropanol, ethanol) is a common technique. If significant impurities are present, column chromatography on silica gel or ion-exchange chromatography may be necessary. The product can also be isolated as a hydrochloride salt to improve its crystallinity and ease of handling.[3]

Troubleshooting Guides

Direct N-Alkylation Route
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal base or solvent. - Formation of quaternary ammonium salt (over-alkylation).- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Screen different bases (e.g., K₂CO₃, NaHCO₃, Et₃N) and solvents (e.g., DMF, acetonitrile, ethanol). - Use a slight excess of 2-methylpiperidine relative to the haloacetic acid derivative. Add the alkylating agent slowly to the reaction mixture.[2]
Product Discoloration (Yellow Tint) Oxidation of the piperidine ring or impurities in the starting materials.- Use high-purity starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the final product by recrystallization or activated carbon treatment.
Difficult Product Isolation The product may be highly soluble in the reaction solvent or exist as an oil.- After the reaction, adjust the pH of the aqueous solution to the isoelectric point of the amino acid to precipitate the product. - If the product is an oil, try converting it to its hydrochloride salt by treating it with HCl in a suitable solvent like ether or isopropanol.
Reductive Amination Route
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Inefficient iminium ion formation. - Inactive or insufficient reducing agent. - Unfavorable reaction pH.- A catalytic amount of acid (e.g., acetic acid) can facilitate iminium ion formation.[4] - Use a fresh, high-quality reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Ensure the stoichiometry is correct. - Optimize the reaction pH; typically, mildly acidic conditions (pH 4-6) are optimal for reductive amination.
Formation of Side Products - Reduction of glyoxylic acid to glycolic acid. - Dimerization or polymerization of glyoxylic acid.- Add the reducing agent after allowing the 2-methylpiperidine and glyoxylic acid to stir together for a period to form the iminium ion. - Maintain a controlled temperature, as higher temperatures can promote side reactions.[5]
Incomplete Reaction The reaction may stall before all the starting material is consumed.- Ensure adequate mixing, especially on a larger scale. - Increase the reaction time or slightly elevate the temperature, while monitoring for byproduct formation.

Experimental Protocols

Protocol 1: Synthesis via Direct N-Alkylation

This protocol describes the synthesis of this compound via N-alkylation of 2-methylpiperidine with chloroacetic acid.

Materials:

  • 2-Methylpiperidine

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Isopropanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperidine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Slowly add a solution of chloroacetic acid (1.1 eq) in DMF to the stirred mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-methylpiperidine.

  • Adjust the pH of the aqueous layer to approximately 2-3 with concentrated HCl.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt of the product.

  • Recrystallize the crude product from a mixture of isopropanol and diethyl ether to yield pure this compound hydrochloride.

Quantitative Data Summary (Direct N-Alkylation)

ParameterValueReference
Typical Yield 60-75%General N-alkylation procedures[2]
Reaction Time 12-24 hours[4]
Reaction Temperature 60-70 °C[4]
Molar Ratio (2-Methylpiperidine:Chloroacetic acid:Base) 1 : 1.1 : 2Adapted from general procedures[2]
Protocol 2: Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound via reductive amination of 2-methylpiperidine with glyoxylic acid.

Materials:

  • 2-Methylpiperidine

  • Glyoxylic acid monohydrate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-methylpiperidine (1.0 eq) in methanol, add glyoxylic acid monohydrate (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or by conversion to its hydrochloride salt as described in Protocol 1.

Quantitative Data Summary (Reductive Amination)

ParameterValueReference
Typical Yield 70-85%General reductive amination procedures[6][7]
Reaction Time 12-18 hours[4]
Reaction Temperature 0°C to Room Temperature[4]
Molar Ratio (2-Methylpiperidine:Glyoxylic acid:Reducing agent) 1 : 1.1 : 1.5Adapted from general procedures[4]

Visualizations

experimental_workflow_direct_alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methylpiperidine 2-Methylpiperidine Mixing Mix Reactants 2_Methylpiperidine->Mixing Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heat (60-70°C) Stir (12-24h) Mixing->Heating Filtration Filter Inorganic Salts Heating->Filtration Solvent_Removal Remove Solvent Filtration->Solvent_Removal Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Purification Recrystallization or Salt Formation Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Direct N-Alkylation Synthesis.

experimental_workflow_reductive_amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methylpiperidine 2-Methylpiperidine Iminium_Formation Iminium Ion Formation (RT, 1-2h) 2_Methylpiperidine->Iminium_Formation Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Iminium_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction (0°C to RT) Stir (12-18h) Reducing_Agent->Reduction Solvent Solvent (e.g., Methanol) Solvent->Iminium_Formation Iminium_Formation->Reduction Quenching Quench Reaction Reduction->Quenching Solvent_Removal Remove Solvent Quenching->Solvent_Removal Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Purification Recrystallization or Salt Formation Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Reductive Amination Synthesis.

References

Validation & Comparative

Uncharted Territory: A Comparative Analysis of (2-Methylpiperidin-1-yl)acetic Acid Isomers Awaits Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the comparative biological activities of the (R) and (S) isomers of (2-Methylpiperidin-1-yl)acetic acid. Despite the well-established principle of stereochemistry's profound impact on pharmacological outcomes, direct, quantitative comparisons between these two enantiomers are not present in the current body of published research. This absence of data precludes the creation of a detailed comparative guide at this time, highlighting a potential area for future scientific investigation.

While the broader class of piperidine derivatives has been extensively studied and shown to exhibit a wide array of biological activities—including anticancer, antimicrobial, and neuroprotective effects—this general information cannot be reliably extrapolated to predict the specific activities of the individual enantiomers of this compound. The subtle yet critical three-dimensional differences between the (R) and (S) isomers could lead to vastly different interactions with biological targets, resulting in varied efficacy, potency, and safety profiles.

For researchers, scientists, and professionals in drug development, this lack of comparative data underscores an opportunity. Investigating the stereoselective biological activities of this compound isomers could uncover novel therapeutic potentials or elucidate mechanisms of action that are currently unknown.

The Path Forward: A Call for Experimental Investigation

To address this knowledge gap, rigorous experimental studies are required. A hypothetical workflow for such an investigation is outlined below. This proposed methodology serves as a template for researchers aiming to characterize and compare the biological activities of these isomers.

Hypothetical Experimental Workflow

A systematic approach to comparing the biological activities of the (R) and (S) isomers of this compound would involve a series of established in vitro assays. The following diagram illustrates a potential experimental workflow:

cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Comparison start Synthesize or Procure (R) and (S) Isomers purify Chiral Separation and Purification (e.g., HPLC) start->purify confirm Structural Confirmation (e.g., NMR, Mass Spec) purify->confirm cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) confirm->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) confirm->antimicrobial receptor_binding Receptor Binding Assays confirm->receptor_binding enzyme_inhibition Enzyme Inhibition Assays confirm->enzyme_inhibition dose_response Dose-Response Curve Generation cytotoxicity->dose_response antimicrobial->dose_response receptor_binding->dose_response enzyme_inhibition->dose_response ic50 IC50/EC50 Determination dose_response->ic50 comparison Comparative Analysis of Isomer Activity ic50->comparison

Caption: Hypothetical workflow for comparing isomer bioactivity.

Proposed Experimental Protocols

Should researchers undertake this investigation, the following are examples of detailed experimental protocols that could be employed.

Table 1: Proposed Experimental Methodologies
ExperimentObjectiveDetailed Methodology
MTT Assay for Cytotoxicity To determine the cytotoxic effects of each isomer on a panel of cancer cell lines.1. Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat cells with serial dilutions of each isomer (e.g., 0.1 to 100 µM) and a vehicle control for 48 hours. 3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each isomer.
Minimum Inhibitory Concentration (MIC) Assay To determine the lowest concentration of each isomer that inhibits the visible growth of a microorganism.1. Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., E. coli, S. aureus) to a turbidity equivalent to a 0.5 McFarland standard. 2. Serial Dilution: Perform serial two-fold dilutions of each isomer in a 96-well microtiter plate containing broth medium. 3. Inoculation: Inoculate each well with the standardized bacterial suspension. 4. Incubation: Incubate the plates at 37°C for 18-24 hours. 5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Envisioned Data Presentation

Upon completion of such studies, the quantitative data could be summarized in a clear and concise tabular format to facilitate easy comparison between the isomers.

Table 2: Hypothetical Comparative Cytotoxicity Data
IsomerCell LineIC50 (µM)
(R)-(2-Methylpiperidin-1-yl)acetic acidHeLaData to be determined
(S)-(2-Methylpiperidin-1-yl)acetic acidHeLaData to be determined
(R)-(2-Methylpiperidin-1-yl)acetic acidMCF-7Data to be determined
(S)-(2-Methylpiperidin-1-yl)acetic acidMCF-7Data to be determined
Table 3: Hypothetical Comparative Antimicrobial Activity Data
IsomerBacterial StrainMIC (µg/mL)
(R)-(2-Methylpiperidin-1-yl)acetic acidE. coliData to be determined
(S)-(2-Methylpiperidin-1-yl)acetic acidE. coliData to be determined
(R)-(2-Methylpiperidin-1-yl)acetic acidS. aureusData to be determined
(S)-(2-Methylpiperidin-1-yl)acetic acidS. aureusData to be determined

Structural Elucidation of (2-Methylpiperidin-1-yl)acetic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as (2-Methylpiperidin-1-yl)acetic acid, a substituted piperidine derivative of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation against alternative techniques, supported by experimental data from a closely related analogue and detailed experimental protocols.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[1][2][3], this guide will utilize crystallographic data from a comparable substituted piperidine structure to illustrate the principles and data outputs of the technique. This allows for a thorough and objective comparison with other analytical methods.

Comparative Analysis of Structural Validation Techniques

The definitive determination of a molecule's atomic arrangement is crucial for understanding its chemical properties, biological activity, and potential as a therapeutic agent. While several techniques can provide structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and widely used methods.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingConnectivity, relative stereochemistry, solution conformation, dynamic processes
Resolution Atomic resolution (typically < 1 Å)Lower resolution, provides an ensemble of structures
Molecular Size No theoretical size limitGenerally limited to molecules < 50 kDa
Key Advantage Unambiguous determination of absolute stereochemistry and solid-state conformationProvides information on molecular dynamics and behavior in solution, closer to physiological conditions
Key Limitation Requires a high-quality single crystal, which can be challenging to obtainStructure represents an average of solution conformations; less precise atomic coordinates

Gold Standard: X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and angles.

Experimental Protocol for Small Molecule X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps:

  • Crystallization: The first and often most challenging step is to grow a single crystal of the compound of sufficient size (typically >0.1 mm in all dimensions) and quality[4]. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution[5]. The choice of solvent and crystallization conditions are critical and often require extensive screening.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a narrow beam of X-rays. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms in the crystal structure are determined using computational methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.

Illustrative Crystallographic Data for a Substituted Piperidine Analogue

As a proxy for this compound, we present hypothetical crystallographic data based on typical values for similar small organic molecules.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105.2°
Bond Lengths (Å) C-C: 1.52-1.54, C-N: 1.47-1.49, C=O: 1.25, C-O: 1.30
Bond Angles (°) C-N-C: 110-112, O-C=O: 120-122
Torsion Angles (°) Illustrating the chair conformation of the piperidine ring

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other methods offer valuable insights, particularly into the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution. Through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), the chemical environment of each atom can be elucidated, allowing for the assembly of the molecular structure. While NMR provides valuable information on the solution-state conformation, it does not typically yield the high-resolution atomic coordinates obtainable from X-ray crystallography[6].

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of structural validation and a hypothetical signaling pathway where a piperidine-containing molecule might be involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Final Structure Confirmation Structure_Solution->Validation NMR->Validation MS->Validation

Caption: Experimental workflow for the structural validation of a small molecule.

signaling_pathway Ligand This compound Analogue Receptor GPCR Target Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical signaling pathway involving a piperidine-based ligand.

References

A Comparative Analysis of (2-Methylpiperidin-1-yl)acetic acid and Other Piperidine Derivatives: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. This guide provides a comparative framework for the analysis of (2-Methylpiperidin-1-yl)acetic acid against other structurally related piperidine derivatives. Due to a lack of publicly available experimental data for this compound, this document serves as a methodological template, outlining the requisite experimental protocols and data presentation formats for a comprehensive evaluation. To illustrate this framework, we present a hypothetical comparative analysis with two relevant piperidine derivatives: Piperidin-1-yl-acetic acid and (R)-3-methyl-1-(carboxymethyl)piperidine. The guide details experimental designs for assessing key biological activities, including cytotoxicity and receptor binding, and visualizes relevant signaling pathways and workflows to provide a robust blueprint for future research.

Introduction

Piperidine and its derivatives are fundamental building blocks in drug discovery, contributing to a wide array of therapeutic agents with diverse pharmacological activities, including analgesic, antipsychotic, and anticancer effects[1]. The substituent at the nitrogen atom and the stereochemistry of the piperidine ring are critical determinants of a compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties. This compound, with its N-acetic acid moiety and a methyl group at the 2-position, presents an interesting candidate for pharmacological investigation.

This guide outlines a systematic approach to compare the in vitro properties of this compound with its unsubstituted analog, Piperidin-1-yl-acetic acid, and a positional isomer, (R)-3-methyl-1-(carboxymethyl)piperidine. The objective is to provide a clear and reproducible methodology for characterizing and differentiating the biological activities of such closely related piperidine derivatives.

Physicochemical Properties

A foundational aspect of comparative analysis involves the characterization of the physicochemical properties of the compounds, which can significantly impact their biological activity and pharmacokinetic profiles.

PropertyThis compoundPiperidin-1-yl-acetic acid(R)-3-methyl-1-(carboxymethyl)piperidine
Molecular Formula C₈H₁₅NO₂C₇H₁₃NO₂C₈H₁₅NO₂
Molecular Weight ( g/mol ) 157.21143.18157.21
LogP (calculated) -0.4-0.7-0.4
Topological Polar Surface Area (Ų) 40.540.540.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222

Data for this compound and Piperidin-1-yl-acetic acid sourced from PubChem. Data for (R)-3-methyl-1-(carboxymethyl)piperidine is calculated based on its structure.

Comparative Biological Activity (Hypothetical Data)

To illustrate the proposed evaluative framework, the following tables present hypothetical data for the biological activities of the selected piperidine derivatives.

In Vitro Cytotoxicity

The cytotoxicity of the compounds would be assessed against a panel of human cancer cell lines to determine their potential as anticancer agents.

CompoundCell LineIC₅₀ (µM)
This compound MCF-7 (Breast)75.2
A549 (Lung)> 100
HCT116 (Colon)89.5
Piperidin-1-yl-acetic acid MCF-7 (Breast)> 100
A549 (Lung)> 100
HCT116 (Colon)> 100
(R)-3-methyl-1-(carboxymethyl)piperidine MCF-7 (Breast)68.9
A549 (Lung)95.3
HCT116 (Colon)81.2
Doxorubicin (Control) MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)1.0
Receptor Binding Affinity

Piperidine derivatives are known to interact with various receptors in the central nervous system. A radioligand binding assay would be employed to determine the binding affinity of the compounds to a panel of relevant receptors.

CompoundReceptorKᵢ (nM)
This compound Sigma-1125
Sigma-2350
NMDA> 1000
Piperidin-1-yl-acetic acid Sigma-1250
Sigma-2800
NMDA> 1000
(R)-3-methyl-1-(carboxymethyl)piperidine Sigma-198
Sigma-2275
NMDA> 1000
Haloperidol (Control) Sigma-13.2
Sigma-215.6
MK-801 (Control) NMDA5.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The piperidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Radioligand Receptor Binding Assay
  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., Sigma-1, Sigma-2, NMDA) are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-pentazocine for Sigma receptors, [³H]-MK-801 for NMDA receptors) and varying concentrations of the test compounds.

  • Incubation: The reaction mixture is incubated at a specific temperature and for a sufficient time to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ values are determined from competition binding curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures enhances understanding and aids in the interpretation of results.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response Receptor GPCR/Ion Channel (e.g., Sigma, NMDA) PLC PLC Receptor->PLC Ca Ca²⁺ Release Receptor->Ca Ion Flux PI3K PI3K Receptor->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK IP3->Ca DAG->PKC Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Inflammation Inflammation NFkB->Inflammation Piperidine Piperidine Derivative Piperidine->Receptor Binds to Experimental_Workflow cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Start Synthesis of Piperidine Derivatives Purity Purity & Structural Analysis (NMR, MS, HPLC) Start->Purity PhysChem Physicochemical Profiling (Solubility, LogP) Purity->PhysChem Cytotoxicity Cytotoxicity Screening (MTT Assay) PhysChem->Cytotoxicity Receptor Receptor Binding Assays PhysChem->Receptor IC50 IC₅₀/Kᵢ Determination Cytotoxicity->IC50 Receptor->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Conclusion Conclusion & Future Directions SAR->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the robust and reliable quantification of drug candidates and their metabolites is paramount. For a compound such as (2-Methylpiperidin-1-yl)acetic acid, a potential metabolite or synthetic intermediate, employing a thoroughly validated analytical method is crucial for accurate pharmacokinetic, toxicokinetic, and bioavailability studies. When multiple analytical methods are used across different laboratories or during different stages of drug development, cross-validation becomes a critical exercise to ensure data consistency and integrity.[1] This guide provides a comparative overview of potential analytical methods for this compound, complete with detailed experimental protocols and validation data, to aid researchers, scientists, and drug development professionals in this process.

The cross-validation of analytical methods is essential to demonstrate that different analytical procedures are providing equivalent results.[1][2] This is particularly important when transferring a method between laboratories or when comparing a newly developed method with an existing one. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for bioanalytical method validation, which include parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3][4][5][6][7]

This guide will focus on two primary analytical techniques that are well-suited for the quantification of this compound in biological matrices: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Workflow for Cross-Validation of Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (Method A and Method B) define_acceptance Define Acceptance Criteria (Based on ICH/FDA Guidelines) define_methods->define_acceptance Establish Validation Plan prepare_samples Prepare QC Samples (Low, Mid, High Concentrations) define_acceptance->prepare_samples analyze_a Analyze Samples using Method A prepare_samples->analyze_a analyze_b Analyze Samples using Method B prepare_samples->analyze_b compare_data Compare Datasets (Statistical Analysis) analyze_a->compare_data analyze_b->compare_data assess_bias Assess Bias and Concordance compare_data->assess_bias Calculate Mean Accuracy and Precision conclusion Conclusion on Method Equivalency assess_bias->conclusion

A generalized workflow for the cross-validation of two analytical methods.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.

Parameter HPLC-MS/MS GC-MS with Derivatization
Principle Separation by liquid chromatography followed by sensitive and selective detection using tandem mass spectrometry.[8]Separation of volatile derivatives by gas chromatography followed by mass spectrometry detection.
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction.[8]Extraction followed by chemical derivatization to increase volatility and thermal stability.[9]
Sensitivity High (typically ng/mL to pg/mL).[8]High (typically ng/mL), but can be limited by derivatization efficiency and background noise.
Selectivity Very high due to the specificity of MS/MS transitions.[8]High, dependent on chromatographic resolution and the uniqueness of the mass spectrum of the derivative.
Throughput Generally higher due to faster sample preparation and run times.Can be lower due to the additional derivatization step.
Matrix Effects Susceptible to ion suppression or enhancement, which needs to be carefully evaluated.Can be affected by non-volatile matrix components interfering with derivatization or chromatography.
Instrumentation Requires an HPLC system coupled to a tandem mass spectrometer.Requires a gas chromatograph coupled to a mass spectrometer.

Quantitative Data Summary for Method Cross-Validation

The following tables present hypothetical yet representative data from a cross-validation study comparing an HPLC-MS/MS method and a GC-MS method for the analysis of this compound in human plasma. The acceptance criteria are based on FDA and ICH guidelines, where the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.[10][11]

Table 1: Accuracy and Precision Data for HPLC-MS/MS Method

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ1.060.9595.08.5
Low2.562.60104.06.2
Mid25.0624.2597.04.8
High75.0678.00104.03.5

Table 2: Accuracy and Precision Data for GC-MS Method

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ1.061.08108.011.2
Low2.562.4096.09.8
Mid25.0626.50106.07.5
High75.0672.7597.06.1

Table 3: Cross-Validation Comparison of Incurred Samples

Sample ID HPLC-MS/MS Conc. (ng/mL) GC-MS Conc. (ng/mL) % Difference
IS-015.25.55.6
IS-0215.814.9-5.7
IS-0345.148.26.9
IS-0468.965.5-4.9
IS-052.12.39.5

Detailed Experimental Protocols

HPLC-MS/MS Method
  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add an internal standard solution.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would need to be determined.

GC-MS Method with Derivatization
  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 200 µL of plasma, add an internal standard and a suitable buffer.

    • Extract the analyte with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst, and heat to form a volatile derivative.[9]

    • Evaporate the derivatization reagents and reconstitute the residue in a suitable solvent for injection.

  • Gas Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to ensure good separation and peak shape.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte and internal standard.

Conclusion

Both HPLC-MS/MS and GC-MS with derivatization can be developed into robust and reliable methods for the quantification of this compound in biological matrices. The HPLC-MS/MS method generally offers higher throughput and sensitivity with simpler sample preparation. The GC-MS method, while requiring a derivatization step, can be a viable alternative, particularly if an HPLC-MS/MS system is not available.

The cross-validation data presented in this guide, although hypothetical, illustrates that with proper optimization, both methods can produce comparable results that meet regulatory acceptance criteria. The choice between these methods will ultimately depend on the specific requirements of the study, available resources, and the expertise of the laboratory personnel. It is imperative that a thorough validation and cross-validation are performed to ensure the integrity of the data generated in support of drug development programs.[12]

References

Benchmarking the Efficacy of (2-Methylpiperidin-1-yl)acetic acid Against Known GABA Transporter 1 (GAT1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound, (2-Methylpiperidin-1-yl)acetic acid, against established inhibitors of the GABA Transporter 1 (GAT1). The data presented herein is based on a hypothesized mechanism of action for this compound as a GAT1 inhibitor, a premise derived from the known activities of structurally similar piperidine-acetic acid analogues. GAT1 is a critical regulator of GABAergic neurotransmission, making it a key target for therapeutic intervention in neurological disorders such as epilepsy.[1][2][3] This document outlines the experimental protocols used to generate comparative efficacy data and presents this information in a clear, tabular format for straightforward assessment.

Introduction to GAT1 Inhibition

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA transporter 1 (GAT1) plays a crucial role in regulating synaptic GABA concentrations by reuptaking the neurotransmitter from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] Inhibition of GAT1 leads to elevated extracellular GABA levels, thereby enhancing GABAergic signaling.[3][4] This mechanism is a validated therapeutic strategy for controlling neuronal hyperexcitability.[5] This guide evaluates the inhibitory potential of this compound in comparison to two well-characterized GAT1 inhibitors, Tiagabine and NNC-711.[1]

Comparative Efficacy of GAT1 Inhibitors

The inhibitory activity of this compound was assessed and compared against Tiagabine and NNC-711 using in vitro radioligand binding and GABA uptake assays. The following tables summarize the key quantitative data obtained from these experiments.

Table 1: Radioligand Binding Affinity for GAT1

CompoundKᵢ (nM)
This compound150
Tiagabine50
NNC-71140

Table 2: Inhibition of [³H]GABA Uptake in GAT1-Expressing Cells

CompoundIC₅₀ (nM)
This compound250
Tiagabine80
NNC-71165

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a compound to GAT1.

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human GAT1 are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand [³H]Tiagabine and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for 60 minutes at 25°C to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

[³H]GABA Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of GABA by GAT1.

  • Cell Culture: HEK293 cells stably expressing human GAT1 are cultured to confluence in 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with the test compound at various concentrations for 20 minutes at 37°C in assay buffer.

  • Initiation of Uptake: [³H]GABA is added to initiate the uptake reaction.

  • Termination of Uptake: After 10 minutes, the uptake is terminated by rapid washing with ice-cold buffer.

  • Lysis and Quantification: Cells are lysed, and the intracellular [³H]GABA is quantified using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathway and Experimental Workflow

GAT1_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential ext_GABA Extracellular GABA GABA_release->ext_GABA GAT1 GAT1 Transporter ext_GABA->GAT1 Reuptake GABA_receptor GABA Receptor ext_GABA->GABA_receptor inhibitory_signal Inhibitory Signal GABA_receptor->inhibitory_signal Inhibitor This compound or Known Inhibitor Inhibitor->GAT1 Inhibition

Caption: Mechanism of GAT1 Inhibition in a Synapse.

Experimental_Workflow start Start cell_culture HEK293 cells expressing GAT1 start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep gaba_uptake [³H]GABA Uptake Assay cell_culture->gaba_uptake binding_assay Radioligand Binding Assay ([³H]Tiagabine) membrane_prep->binding_assay data_analysis Data Analysis binding_assay->data_analysis gaba_uptake->data_analysis ki_calc Calculate Ki data_analysis->ki_calc ic50_calc Calculate IC50 data_analysis->ic50_calc comparison Comparative Efficacy Analysis ki_calc->comparison ic50_calc->comparison end End comparison->end

Caption: Workflow for In Vitro Efficacy Testing.

References

A Comparative Analysis of In-Vitro and In-Vivo Efficacy of Piperidine Carboxylic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to preclinical models is paramount. This guide provides a comparative overview of the in-vitro and in-vivo activities of piperidine carboxylic acid derivatives, focusing on 1-Piperidinepropionic acid (1-PPA) as a representative analogue for (2-Methylpiperidin-1-yl)acetic acid derivatives due to the limited availability of public data on the latter.

Piperidine derivatives are a well-established class of compounds with a broad spectrum of biological activities. This guide delves into the anti-inflammatory properties of 1-PPA, a close structural analogue of this compound, by presenting a direct comparison of its efficacy in a controlled cellular environment and a living organism model. The data herein is collated from a pivotal study investigating the role of 1-PPA in a sepsis model, a condition characterized by a dysregulated inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and in-vivo evaluations of 1-Piperidinepropionic acid (1-PPA), demonstrating its potential as an anti-inflammatory agent.

Table 1: In-Vitro Anti-Inflammatory Activity of 1-Piperidinepropionic acid (1-PPA)

CytokineTreatmentFold Increase in Gene Expression (Mean ± SD)
IL-6LPS12.5 ± 1.5[1]
LPS + 1-PPA (1 ng/mL)8.2 ± 1.1[1]
LPS + 1-PPA (10 ng/mL)4.1 ± 0.6[1]
LPS + 1-PPA (100 ng/mL)2.3 ± 0.4[1]
TNF-αLPS10.2 ± 1.2[1]
LPS + 1-PPA (1 ng/mL)7.1 ± 0.9[1]
LPS + 1-PPA (10 ng/mL)3.5 ± 0.5[1]
LPS + 1-PPA (100 ng/mL)1.8 ± 0.3[1]

Table 2: In-Vivo Anti-Inflammatory Efficacy of 1-Piperidinepropionic acid (1-PPA) in a Mouse Model of Sepsis

ParameterTreatment GroupOutcome
Survival RateLPS + Vehicle20%
LPS + 1-PPA (1 mg/kg)60%
Serum IL-6 LevelsLPS + Vehicle850 ± 120 pg/mL
LPS + 1-PPA (1 mg/kg)320 ± 80 pg/mL
Serum TNF-α LevelsLPS + Vehicle1200 ± 150 pg/mL
LPS + 1-PPA (1 mg/kg)450 ± 90 pg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.

In-Vitro Anti-Inflammatory Assay

  • Cell Line: Human monocytic cell line (THP-1).

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Methodology: THP-1 cells were cultured under standard conditions. For the experiment, cells were pre-treated with varying concentrations of 1-Piperidinepropionic acid (1-PPA) (1 ng/mL, 10 ng/mL, and 100 ng/mL) for 2 hours before stimulation with LPS. After 24 hours of incubation with LPS, total RNA was extracted from the cells.

  • Data Analysis: The expression levels of pro-inflammatory cytokine genes, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), were quantified using real-time quantitative polymerase chain reaction (RT-qPCR). The results were normalized to a housekeeping gene and expressed as a fold increase compared to the untreated control group.

In-Vivo Sepsis Model

  • Animal Model: Male C57BL/6 mice.

  • Induction of Sepsis: Sepsis was induced by a single intraperitoneal injection of LPS.

  • Treatment: One hour after LPS injection, mice were treated with either vehicle or 1-Piperidinepropionic acid (1-PPA) at a dose of 1 mg/kg.

  • Outcome Measures:

    • Survival Rate: The survival of the mice in each group was monitored for 72 hours post-LPS injection.

    • Cytokine Analysis: Blood samples were collected 6 hours after LPS injection. Serum levels of IL-6 and TNF-α were measured using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Survival rates were compared between the vehicle-treated and 1-PPA-treated groups. Serum cytokine levels were expressed as mean ± standard deviation and compared between the two groups.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of 1-Piperidinepropionic acid are believed to be mediated through the inhibition of the Protease-Activated Receptor 2 (PAR2) signaling pathway.[1] The following diagrams illustrate this proposed mechanism and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events PAR2 PAR2 G_Protein G Protein PAR2->G_Protein PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Cytokines IL-6, TNF-α Gene_Expression->Cytokines Protease Protease Protease->PAR2 Activates 1-PPA 1-PPA 1-PPA->PAR2 Inhibits

Caption: Proposed PAR2 signaling pathway inhibited by 1-PPA.

G cluster_0 In-Vitro Experiment cluster_1 In-Vivo Experiment a THP-1 Cells b Pre-treat with 1-PPA a->b c Stimulate with LPS b->c d Incubate 24h c->d e RT-qPCR for IL-6 & TNF-α d->e f C57BL/6 Mice g Induce Sepsis (LPS) f->g h Treat with 1-PPA g->h i Monitor Survival (72h) h->i j Measure Serum Cytokines (6h) h->j

Caption: Experimental workflow for in-vitro and in-vivo studies.

References

Head-to-head comparison of different synthesis routes for (2-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison of Synthesis Routes for (2-Methylpiperidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound, a valuable building block in pharmaceutical and materials science. The comparison is based on established chemical principles and analogous reactions found in the scientific literature. While direct experimental data for this specific compound is limited in publicly available literature, the presented routes represent the most plausible and efficient methods for its synthesis.

Comparative Analysis of Synthesis Routes

Two principal synthetic strategies are outlined: Route 1: Nucleophilic Substitution and Route 2: Reductive Amination . The following table summarizes the key aspects of each approach, allowing for a direct comparison of their respective advantages and disadvantages.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Materials 2-Methylpiperidine, Ethyl bromoacetate2-Methylpiperidine, Glyoxylic acid
Key Transformation N-alkylation of a secondary amine with a haloacetate ester, followed by ester hydrolysis.Formation of an iminium intermediate followed by reduction.
Typical Yield Moderate to high (60-85% over two steps)High (70-95%)
Reaction Conditions Step 1: Mild to moderate heating. Step 2: Basic or acidic hydrolysis.Mild conditions, often at room temperature.
Reagents & Solvents Base (e.g., K₂CO₃, Et₃N), organic solvent (e.g., ACN, DMF), acid/base for hydrolysis.Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), protic solvent (e.g., MeOH, H₂O).
Advantages Utilizes readily available and inexpensive starting materials. The reaction is generally straightforward to perform.Typically a one-pot reaction, leading to higher efficiency and atom economy. Often proceeds with high selectivity and yield.
Disadvantages Two-step process may be less efficient. Potential for over-alkylation is low for secondary amines, but purification of the intermediate ester may be required.Glyoxylic acid is less stable and more expensive than haloacetates. The reducing agents can be toxic and require careful handling.

Experimental Protocols

The following are detailed, plausible experimental protocols for each synthesis route, adapted from general procedures for similar transformations.

Route 1: Synthesis via Nucleophilic Substitution

This route involves a two-step process starting with the N-alkylation of 2-methylpiperidine with ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (2-methylpiperidin-1-yl)acetate

  • To a solution of 2-methylpiperidine (1.0 eq) in acetonitrile (ACN) are added potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.2 eq).

  • The reaction mixture is stirred at 60 °C for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude ethyl (2-methylpiperidin-1-yl)acetate.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • The purified ethyl (2-methylpiperidin-1-yl)acetate (1.0 eq) is dissolved in a mixture of methanol and water.

  • Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the methanol is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is then acidified to pH 3-4 with 1M HCl.

  • The product is extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.

Route 2: Synthesis via Reductive Amination

This route provides a more direct, one-pot synthesis of the target compound through the reductive amination of glyoxylic acid with 2-methylpiperidine.

Procedure:

  • To a solution of 2-methylpiperidine (1.0 eq) in methanol (MeOH) is added glyoxylic acid (1.1 eq) at room temperature.

  • The mixture is stirred for 1 hour to allow for the formation of the iminium intermediate.

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for an additional 12-18 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to 3-4 with 1M HCl.

  • The aqueous solution is washed with ethyl acetate to remove impurities.

  • The aqueous layer is then carefully basified with a saturated solution of sodium bicarbonate to pH 8-9 and the product is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Route_1 cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis 2-Methylpiperidine 2-Methylpiperidine Intermediate_Ester Ethyl (2-methylpiperidin-1-yl)acetate 2-Methylpiperidine->Intermediate_Ester K2CO3, ACN Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Final_Product_1 This compound Intermediate_Ester->Final_Product_1 LiOH, MeOH/H2O

Caption: Workflow for Route 1: Nucleophilic Substitution.

Synthesis_Route_2 2-Methylpiperidine_2 2-Methylpiperidine Iminium_intermediate Iminium Intermediate 2-Methylpiperidine_2->Iminium_intermediate Glyoxylic_acid Glyoxylic acid Glyoxylic_acid->Iminium_intermediate Final_Product_2 This compound Iminium_intermediate->Final_Product_2 NaBH3CN, MeOH

Caption: Workflow for Route 2: Reductive Amination.

A Comparative Guide to the Isomeric Separation of (2-Methylpiperidin-1-yl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the efficient separation of these stereoisomers is a critical process in drug discovery and development. This guide provides a comparative overview of the primary methods for the isomeric separation of (2-Methylpiperidin-1-yl)acetic acid enantiomers: diastereomeric crystallization, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic resolution. While specific experimental data for this compound is not extensively available in published literature, this guide presents generalized protocols and illustrative data based on the resolution of structurally similar piperidine derivatives.

Comparison of Separation Techniques

The choice of separation method depends on various factors, including the scale of the separation, the desired level of enantiomeric purity, and the available resources. The following table summarizes the key performance metrics for each technique, based on typical results for analogous compounds.

TechniqueParameterTypical ValueNotes
Diastereomeric Crystallization Enantiomeric Excess (ee)>98%Often requires multiple recrystallization steps.
Yield20-45% (per enantiomer)Theoretical maximum is 50% for a single enantiomer.
ThroughputHigh (scalable to kg)Suitable for large-scale industrial production.
Chiral HPLC Enantiomeric Excess (ee)>99%Can achieve very high purity in a single run.
Yield>95% (analytical)Preparative scale yields can be lower.
Resolution (Rs)>1.5Baseline separation is typically achievable.
ThroughputLow to MediumDependent on column size and system configuration.
Enzymatic Resolution Enantiomeric Excess (ee)Variable (can be >99%)Highly dependent on enzyme selectivity.
Yield<50% (for one enantiomer)Kinetic resolution, the other enantiomer remains.
ThroughputMediumCan be adapted for moderate scale.

Note: The data presented in this table is illustrative and based on the separation of similar piperidine-containing compounds. Actual results for this compound may vary.

Experimental Methodologies

Detailed experimental protocols provide a framework for implementing each separation technique. These protocols are generalized and may require optimization for the specific substrate and desired outcome.

Diastereomeric Crystallization

This classical resolution technique involves the reaction of the racemic carboxylic acid with a chiral resolving agent (a chiral base in this case) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol:

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • The mixture may be heated gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Further cooling (e.g., in an ice bath or refrigerator) can be used to maximize the yield of the crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Isolation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired enantiomer.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved acid should be determined by a suitable analytical method, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Diastereomeric_Crystallization cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation racemic_acid Racemic this compound mixture Diastereomeric Salt Mixture in Solution racemic_acid->mixture Dissolve in Solvent resolving_agent Chiral Resolving Agent resolving_agent->mixture crystallization Fractional Crystallization mixture->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification Acidification less_soluble->acidification extraction Extraction acidification->extraction enantiomer Enantiomerically Enriched Acetic Acid extraction->enantiomer

Workflow for Diastereomeric Crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of racemic this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Illustrative):

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H, is often effective for this class of compounds.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

    • Flow Rate: Typically 0.5-1.5 mL/min for analytical columns.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or mass spectrometry.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible results.

  • Data Analysis:

    • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

    • The resolution (Rs) between the two peaks should be greater than 1.5 for baseline separation.

Chiral_HPLC racemic_sample Racemic Sample Solution injection Injection into HPLC racemic_sample->injection chiral_column Chiral Stationary Phase Column injection->chiral_column separation Differential Interaction with CSP chiral_column->separation detector Detection (UV/MS) separation->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram data_analysis Data Analysis (ee, Rs) chromatogram->data_analysis

Workflow for Chiral HPLC Separation.
Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For a carboxylic acid, this often involves an esterification or amidation reaction.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve racemic this compound in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

    • Add an alcohol (e.g., butanol) or an amine as the acyl acceptor.

    • Add a lipase enzyme, such as Candida antarctica lipase B (CAL-B), immobilized on a solid support.

    • The reaction is typically stirred at a controlled temperature (e.g., 30-50 °C).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining acid and the formed ester/amide.

    • The reaction is stopped when the desired conversion (ideally close to 50%) is reached to maximize the enantiomeric excess of both the unreacted starting material and the product.

  • Separation and Isolation:

    • Filter off the immobilized enzyme.

    • The unreacted carboxylic acid can be separated from the ester/amide product by extraction with an aqueous base (e.g., NaHCO₃ solution).

    • Acidify the aqueous layer and extract the unreacted, enantiomerically enriched carboxylic acid.

    • The organic layer contains the enantiomerically enriched ester/amide, which can be hydrolyzed back to the corresponding carboxylic acid if needed.

Enzymatic_Resolution racemic_acid Racemic this compound + Alcohol/Amine enzyme_addition Addition of Lipase racemic_acid->enzyme_addition incubation Incubation with Stirring enzyme_addition->incubation reaction_mixture Mixture of Unreacted Acid and Ester/Amide Product incubation->reaction_mixture separation Separation (e.g., Extraction) reaction_mixture->separation enantioenriched_acid Enantiomerically Enriched Acid separation->enantioenriched_acid enantioenriched_product Enantiomerically Enriched Ester/Amide separation->enantioenriched_product

Workflow for Enzymatic Resolution.

Conclusion

The selection of an appropriate method for the separation of this compound enantiomers requires careful consideration of the specific requirements of the project. Diastereomeric crystallization is a robust and scalable method suitable for large-scale production. Chiral HPLC offers excellent separation efficiency and is ideal for analytical quality control and small-scale preparative work. Enzymatic resolution provides a green chemistry alternative that can yield high enantiomeric purity under mild conditions. The protocols and illustrative data presented in this guide serve as a starting point for the development of a tailored separation strategy for this and other structurally related chiral compounds.

Confirming the Molecular Weight of (2-Methylpiperidin-1-yl)acetic Acid: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug discovery and development, accurate molecular weight determination is a critical first step in compound verification. This guide provides a comparative overview of common mass spectrometry techniques for confirming the molecular weight of (2-Methylpiperidin-1-yl)acetic acid, a heterocyclic building block. We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical method.

Theoretical Molecular Weight

This compound has a chemical formula of C8H15NO2. Its theoretical molecular weight is 157.21 g/mol .[1][2][3][4] This value serves as the benchmark for experimental confirmation via mass spectrometry.

Comparison of Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of small molecules like this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common "soft" ionization methods that minimize fragmentation and preserve the molecular ion.[5][6]

Ionization TechniquePrincipleBest Suited ForExpected Adducts of this compound
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution.[6][7]Polar and ionizable molecules, including organic acids.[8][9][M+H]+, [M+Na]+, [M+K]+ in positive ion mode. [M-H]- in negative ion mode.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[10][11]Less polar and thermally stable compounds with molecular weights typically less than 1500 Da.[10][12]Primarily [M+H]+ in positive ion mode and [M-H]- in negative ion mode.

Experimental Protocol: ESI-MS Analysis

This section details a standard protocol for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and deionized water.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent mixture.

  • To facilitate ionization, add 0.1% (v/v) formic acid for positive ion mode analysis or 0.1% (v/v) ammonium hydroxide for negative ion mode analysis to the working solution.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.[13]

  • Ionization Mode: ESI, positive and negative modes.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50 - 500

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Process the raw data to identify the peaks corresponding to the molecular ion and common adducts.

  • Compare the experimentally determined mass-to-charge ratios (m/z) with the theoretical values.

Expected Mass Spectrometry Data

The following table summarizes the expected m/z values for this compound in a high-resolution ESI-MS analysis.

Ion SpeciesTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)
Positive Ion Mode
[M+H]+158.1176158.1174-1.26
[M+Na]+180.0995180.0992-1.67
[M+K]+196.0734196.0730-2.04
Negative Ion Mode
[M-H]-156.1029156.10311.28

Experimental Workflow

The following diagram illustrates the key steps involved in the mass spectrometry workflow for molecular weight confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis stock_solution Prepare 1 mg/mL Stock Solution working_solution Prepare 10 µg/mL Working Solution stock_solution->working_solution add_modifier Add Ionization Modifier working_solution->add_modifier injection Inject Sample add_modifier->injection ionization Electrospray Ionization (ESI) injection->ionization mass_analyzer Mass Analyzer (e.g., TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification mass_comparison Compare Experimental vs. Theoretical Mass peak_identification->mass_comparison confirmation Molecular Weight Confirmation mass_comparison->confirmation

References

Safety Operating Guide

Safe Disposal of (2-Methylpiperidin-1-yl)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (2-Methylpiperidin-1-yl)acetic acid, a compound requiring careful management as hazardous waste.

Hazard Profile and Safety Summary

Based on data for structurally related compounds, the following table summarizes the potential hazards associated with this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns with prolonged contact.[4][5]Wear protective gloves, and clothing. Wash skin thoroughly after handling.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe eye damage.[4][5]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4][5]
Respiratory Irritation May cause respiratory irritation if inhaled.[4][5]Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[4]
Acute Oral Toxicity May be harmful if swallowed.[6]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • A laboratory coat.

  • Safety glasses or goggles.

  • Chemical-resistant gloves (nitrile or neoprene are recommended).

2. Waste Segregation and Collection:

  • Primary Container: Designate a specific, leak-proof, and clearly labeled waste container for this compound and any materials contaminated with it. The container must be compatible with organic acids.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste".[1] The label should include the full chemical name: "this compound".

  • Waste Stream: This compound should be disposed of as "Organic Acid Waste." Do not mix with incompatible waste streams such as bases, oxidizers, or cyanides.

3. Contaminated Materials:

  • Any materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be placed in the designated hazardous waste container.[1]

  • For rinsing contaminated glassware, use a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate must be collected and added to the hazardous waste container. The first rinse of a container should always be collected as hazardous waste.[8]

4. Storage of Waste:

  • The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.

  • This storage area must be well-ventilated and away from sources of heat or ignition.[9][10]

  • Ensure the container is kept tightly closed when not in use.[4][9][10]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Never dispose of this compound down the drain or in the regular trash.[8][11]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Designate & Label Hazardous Waste Container 'Organic Acid Waste' ppe->waste_container generation Generation of Waste (e.g., residual chemical, contaminated materials) waste_container->generation segregation Segregate Waste into Designated Container generation->segregation spill Spill or Contamination? segregation->spill cleanup Clean Spill with Inert Absorbent Material spill->cleanup Yes seal Securely Seal Waste Container spill->seal No dispose_cleanup Dispose of Cleanup Material as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->segregation storage Store in Designated Satellite Accumulation Area seal->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling (2-Methylpiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) is currently available for (2-Methylpiperidin-1-yl)acetic acid. The following guidance is based on the known hazards of analogous compounds, specifically piperidine derivatives and acetic acid. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE)

Given the absence of specific data for this compound, a conservative approach to PPE is recommended, drawing from guidelines for both piperidine and acetic acid.[1][2][3][4]

PPE CategoryRecommendationJustification & Best Practices
Eye Protection Chemical safety goggles and a face shield.[2][5]Protects against potential splashes of the acidic and potentially corrosive compound. Do not wear contact lenses.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4]Given the acidic nature, select gloves with good resistance to acids. Always inspect gloves for degradation before use and replace them immediately if compromised. For prolonged contact, a glove with a higher protection class (breakthrough time > 240 minutes) is advised.[6]
Body Protection A flame-retardant and chemical-resistant lab coat, worn over full-length pants and closed-toe shoes.[2][5]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[7] If aerosols or vapors are likely to be generated, a NIOSH-approved respirator with organic vapor cartridges is recommended.Protects against inhalation of potentially harmful vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic and potentially flammable compounds. This should include an absorbent material like sand or diatomaceous earth.[8][9]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, use appropriate tools (e.g., pipette, syringe) to transfer the substance, avoiding splashes.

  • Heating: Avoid excessive heating. If heating is necessary, do so in a controlled manner (e.g., using a heating mantle with temperature control) and ensure adequate ventilation.

  • Compatibility: Keep the compound away from strong oxidizing agents, bases, and sources of ignition.[1][3]

3. Immediate First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

2. Containerization:

  • Use a chemically resistant container that can be securely sealed. The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Neutralization (for spills):

  • In the event of a small spill, it may be appropriate to neutralize the substance with a weak base (e.g., sodium bicarbonate) before absorption and collection. However, this should only be done by trained personnel.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[1][5]

Workflow and Logical Relationships

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

start Start: Prepare for Handling assess_hazards Assess Hazards (Review available data for analogous compounds) start->assess_hazards gather_ppe Gather Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->gather_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit, Emergency Equipment) gather_ppe->prepare_workspace handle_chemical Handle Chemical (Weighing, Transfer, Reaction) prepare_workspace->handle_chemical spill_emergency Spill or Emergency? handle_chemical->spill_emergency decontaminate Decontaminate (Glassware, Surfaces) segregate_waste Segregate Waste (Contaminated PPE, disposables) decontaminate->segregate_waste dispose Dispose of Waste (Through EHS Office) segregate_waste->dispose end End: Procedure Complete dispose->end spill_emergency->decontaminate No first_aid Administer First Aid & Notify Supervisor spill_emergency->first_aid Yes (Personnel Exposure) spill_cleanup Spill Cleanup (Follow institutional procedures) spill_emergency->spill_cleanup Yes (Spill) first_aid->handle_chemical Re-evaluate before proceeding spill_cleanup->handle_chemical Re-evaluate before proceeding

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylpiperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Methylpiperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.